6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
Description
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Properties
IUPAC Name |
6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-3-4(9)2-5(10)8-6(3)7/h2H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBIGHOVXYVMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715958 | |
| Record name | 6-Chloro-4-hydroxy-5-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89379-84-0 | |
| Record name | 6-Chloro-4-hydroxy-5-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one (CAS: 89379-84-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one (CAS: 89379-84-0), a heterocyclic compound with significant potential in pharmaceutical development and chemical synthesis. This document delves into its chemical and physical properties, outlines detailed synthesis and analytical protocols, and explores its multifaceted biological activities, including its roles as an antimicrobial, antioxidant, and a key intermediate in the synthesis of antiviral agents. The guide is structured to provide both foundational knowledge and practical insights, equipping researchers with the necessary information for its effective application in drug discovery and development.
Introduction: Unveiling a Versatile Pyridinone Scaffold
This compound is a substituted pyridinone, a class of heterocyclic compounds recognized for their diverse biological activities.[1] Its unique molecular architecture, featuring a pyridine ring with chloro, hydroxyl, and methyl substituents, makes it a valuable building block in organic synthesis and a promising candidate for therapeutic applications.[2][3] The presence of these functional groups imparts a balance of polarity and lipophilicity, influencing its reactivity and potential interactions with biological targets.[3] This guide will explore the synthesis, characterization, and biological significance of this compound, offering a technical resource for its utilization in research and development.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89379-84-0 | [2] |
| Molecular Formula | C₆H₆ClNO₂ | [2] |
| Molecular Weight | 159.57 g/mol | [2] |
| IUPAC Name | 6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one | [2] |
| Density | 1.481 g/cm³ | [3] |
| Boiling Point | 500.114 °C at 760 mmHg | [3] |
| Flash Point | 256.26 °C | [3] |
| SMILES | CC1=C(Cl)NC(=O)C=C1O | [4] |
| InChI Key | QUBIGHOVXYVMCY-UHFFFAOYSA-N | [4] |
Synthesis and Purification: From Precursors to Pure Compound
The synthesis of this compound can be achieved through several strategic pathways, including cyclization reactions, substitution reactions, and one-pot syntheses.[2] Below is a detailed, generalized protocol for a common synthetic approach.
Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of the target compound.
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of 4-hydroxy-5-methylpyridin-2(1H)-one (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an appropriate starting material, such as ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, in a suitable solvent like 1 N hydrochloric acid.[5]
-
Reaction: Stir the mixture at reflux for an extended period (e.g., 72 hours) to facilitate the desired cyclization and hydrolysis.[5]
-
Isolation: Upon cooling, the intermediate product, 4-hydroxy-6-methylpyridin-2(1H)-one, should precipitate as a solid.[5]
-
Purification: Collect the solid by filtration, wash with a suitable solvent (e.g., water), and dry under vacuum.
Step 2: Chlorination of the Intermediate
-
Reaction Setup: In a fume hood, suspend the dried intermediate in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
-
Reagent Addition: Cool the suspension in an ice bath and slowly add a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, dropwise.[2]
-
Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding it to ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification of this compound
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., methanol/diethyl ether) and allow it to cool slowly to form crystals.[5]
-
Chromatography: Alternatively, purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Final Product: Collect the pure fractions, concentrate under reduced pressure, and dry the final product under vacuum.
Analytical Characterization: Ensuring Purity and Identity
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data and provides a general protocol for analysis.
Spectroscopic Data (Predicted and from Analogs)
The following table summarizes the expected spectroscopic data for this compound, based on data from closely related analogs.[5]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl protons, the pyridinone ring proton, and the hydroxyl/amine protons. |
| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyridinone ring, and the carbonyl carbon. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H, O-H, C=O, C=C, and C-Cl stretching vibrations. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (159.57 g/mol ). |
Analytical Workflow
The following diagram outlines a typical workflow for the analytical characterization of the synthesized compound.
References
- 1. Antioxidant and free radical scavenging activities of the iron chelators pyoverdin and hydroxypyrid-4-ones in iron-loaded hepatocyte cultures: comparison of their mechanism of protection with that of desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 89379-84-0 [smolecule.com]
- 3. innospk.com [innospk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
An In-Depth Technical Guide to the Molecular Structure of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and scientific context of this compound. This compound belongs to the pyridinone class of heterocycles, which are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities and favorable physicochemical properties.[1][2][3] This document elucidates the molecule's structural architecture, including its key tautomeric equilibrium, and details the analytical methodologies essential for its unambiguous characterization. We further explore its synthesis, reactivity, and known biological significance, contextualizing its potential as a versatile building block in modern drug discovery programs. The guide integrates established experimental protocols with computational workflows, offering a holistic view for professionals engaged in chemical synthesis and pharmaceutical development.
The Pyridinone Scaffold: A Privileged Structure in Medicinal Chemistry
Pyridinone derivatives have garnered significant attention in drug discovery due to their remarkable versatility.[2][4] The core pyridinone ring is a six-membered heterocyclic scaffold that can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen and ring nitrogen).[1][5] This dual capacity allows pyridinone-containing molecules to mimic peptide bonds and form critical interactions within the active sites of biological targets, such as kinase hinge regions.[1][2][4]
Furthermore, the pyridinone scaffold is considered a valuable bioisostere for amides, phenols, and other heterocyclic rings, enabling chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability.[3] The derivatizable positions on the ring provide a platform for extensive structure-activity relationship (SAR) studies, leading to the development of compounds with a broad spectrum of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities.[1][5] The subject of this guide, this compound, embodies this potential, with its specific functional groups poised for strategic modification and interaction.
Molecular Architecture of this compound
The unique combination of a chloro, a hydroxyl, and a methyl group on the pyridinone core gives this compound a distinct chemical personality, influencing its stability, reactivity, and biological potential.[6]
Chemical Identity and Physicochemical Properties
A summary of the key identifiers and experimentally determined or predicted physical properties of the compound is presented below. Its high boiling and flash points suggest significant thermal stability, a crucial attribute for synthetic intermediates.[7]
| Property | Value | Reference |
| IUPAC Name | 6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one | [6] |
| CAS Number | 89379-84-0 | [6][7] |
| Molecular Formula | C₆H₆ClNO₂ | [6][7] |
| Molecular Weight | 159.57 g/mol | [6][7] |
| Density | 1.481 g/cm³ | [7] |
| Boiling Point | 500.114 °C at 760 mmHg | [7] |
| Flash Point | 256.26 °C | [7] |
| SMILES | CC1=C(NC(=O)C=C1O)Cl | [6] |
| InChI Key | QUBIGHOVXYVMCY-UHFFFAOYSA-N | [6] |
Tautomerism: The Hydroxy-Pyridone Equilibrium
A fundamental characteristic of 2- and 4-hydroxypyridines is their ability to exist in tautomeric equilibrium with their corresponding pyridone forms.[8] For this compound, this equilibrium involves proton transfer between the ring nitrogen and the exocyclic oxygen atoms. While the 4-hydroxy group can also participate in tautomerism, the 2-pyridone form is generally the most stable tautomer for related structures.[9] This equilibrium is critical as the different tautomers present distinct hydrogen bonding patterns and electronic profiles, which directly impacts molecular recognition by biological targets.
Caption: Tautomeric equilibrium of the title compound.
Spectroscopic Signature: An Unambiguous Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information.
Causality: NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals:
-
A broad singlet in the 10-12 ppm range corresponding to the N-H proton.
-
A broad singlet for the O-H proton, with its chemical shift being highly dependent on concentration and solvent.
-
A singlet for the lone aromatic proton on the pyridine ring (C3-H).
-
A singlet around 2.1-2.3 ppm for the methyl (CH₃) protons.
-
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum.
-
Expected Signals: Six distinct carbon signals are expected. The carbonyl carbon (C2) will be the most downfield (~160-170 ppm), followed by the carbons attached to heteroatoms (C4-OH, C6-Cl). The methyl carbon will be the most upfield signal (~15-20 ppm).
-
Causality: FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Vibrational Bands:
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹.
-
N-H Stretch: A moderate band around 3100-3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of the 2-pyridone carbonyl.[10][11]
-
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region.
-
Solid-State Structure: Insights from X-ray Crystallography
Causality: Single-crystal X-ray diffraction provides the definitive, three-dimensional arrangement of atoms in the solid state, confirming connectivity and revealing intermolecular interactions like hydrogen bonding that are crucial for understanding crystal packing and physical properties.
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetonitrile).[12]
-
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.[12]
-
Data Collection:
-
Structure Solution and Refinement:
-
Solve the structure using direct methods or other suitable algorithms.
-
Refine the structural model against the collected data to obtain precise bond lengths, bond angles, and torsion angles.[10]
-
Expected Outcome: The analysis will confirm the planar pyridinone ring structure and reveal intermolecular N-H···O=C and O-H···O=C hydrogen bonds, which likely form extensive networks in the crystal lattice.[11][13]
-
Synthesis and Reactivity
The compound serves as a valuable intermediate, and understanding its synthesis and reactivity is key to its application.[6][7]
Established Synthetic Routes
Several strategies can be employed for the synthesis of this compound. These often involve cyclization reactions to form the pyridinone ring, followed by chlorination, or vice versa.[1][6]
Caption: A generalized workflow for the synthesis of the title compound.
Key Chemical Reactions
The molecule's functionality allows for a range of chemical transformations:
-
Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups (e.g., amines, alkoxides).[6]
-
Condensation Reactions: The hydroxyl group can participate in condensation reactions.[6]
-
Electrophilic Substitution: The electron-rich pyridinone ring can undergo electrophilic substitution, although the positions are directed by the existing substituents.
Biological Significance and Therapeutic Potential
While specific, in-depth studies on this compound are emerging, preliminary data and the well-established activities of the pyridinone class point to significant therapeutic potential.
Known Biological Activities
-
Antimicrobial Properties: The compound has been reported to possess activity against various bacterial strains.[6]
-
Antioxidant Activity: Studies suggest it may act as a free radical scavenger, indicating potential in mitigating oxidative stress.[6]
-
Enzyme Inhibition: It has been investigated as a potential inhibitor of enzymes implicated in disease processes.[6] The pyridinone scaffold is known to be a component of various kinase inhibitors.[1][4]
Caption: Molecular features contributing to biological target interaction.
Computational Analysis in Drug Discovery
Computational methods are indispensable for predicting the properties and interactions of molecules like this compound, accelerating the drug design cycle.[14][15]
Workflow: Molecular Docking
Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This helps in understanding potential mechanisms of action and in prioritizing compounds for synthesis and biological testing.[14][16]
Caption: Standard workflow for a molecular docking experiment.
Conclusion
This compound is a multifaceted heterocyclic compound. Its molecular structure, characterized by a stable pyridone core, key functional groups, and an important tautomeric equilibrium, makes it a molecule of significant interest. The combination of its inherent biological potential and its utility as a synthetic intermediate positions it as a valuable entity for researchers in medicinal chemistry and drug development. The analytical and computational workflows detailed in this guide provide a robust framework for its further investigation and exploitation in the pursuit of novel therapeutics.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 89379-84-0 [smolecule.com]
- 7. innospk.com [innospk.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 10. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]
6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one synonyms and nomenclature
An In-depth Technical Guide to 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one: Nomenclature, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in pharmaceutical and chemical research. We will delve into its precise chemical identity, including an exhaustive list of synonyms and nomenclature, its key physicochemical properties, and established synthetic methodologies. The guide further explores the compound's chemical reactivity, highlighting its utility as a versatile intermediate for creating more complex molecules. Finally, we examine its current and potential applications, particularly in drug development, based on its observed biological activities such as antimicrobial and antioxidant properties. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, authoritative resource on this valuable chemical entity.
Chemical Identity and Nomenclature
A clear and unambiguous understanding of a compound's identity is the foundation of all scientific research. This compound is a pyridinone derivative, a class of heterocyclic compounds known for their diverse biological activities.[1] Its structure features a central pyridine ring with chloro, hydroxyl, and methyl substituents, which impart specific reactivity and physical characteristics.[1][2]
The compound is most commonly identified by its CAS Registry Number, 89379-84-0 .[1][2][3][4][5] However, due to tautomerism and different naming conventions, it is known by several synonyms. The keto-enol tautomerism of the pyridinone ring can lead to names like "2-chloro-4,6-dihydroxy-3-methylpyridine". For clarity and consistency, this guide will primarily use the IUPAC-preferred name.
A summary of its key identifiers is presented below.
| Identifier Type | Value |
| IUPAC Name | 6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one[1] |
| CAS Registry Number | 89379-84-0[1][2][3][4][5] |
| Molecular Formula | C₆H₆ClNO₂[1][2][3][5] |
| Molecular Weight | 159.57 g/mol [1][2][3][5] |
| Common Synonyms | 6-chloro-4-hydroxy-5-methyl-2-pyridone[2], 2-chloro-4,6-dihydroxy-3-methylpyridine[2][5][6], QC-193[5][6] |
| InChI | InChI=1S/C6H6ClNO2/c1-3-4(9)2-5(10)8-6(3)7/h2H,1H3,(H2,8,9,10)[1] |
| InChIKey | QUBIGHOVXYVMCY-UHFFFAOYSA-N[1][5] |
| Canonical SMILES | CC1=C(NC(=O)C=C1O)Cl[1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and suitability for various reaction conditions. This compound is a robust molecule with high thermal stability, as indicated by its high boiling and flash points.[2] This stability is advantageous for synthetic procedures that may require elevated temperatures.[2]
| Property | Value |
| Density | 1.481 g/cm³[2] |
| Boiling Point | 500.114 °C at 760 mmHg[2] |
| Flash Point | 256.26 °C[2] |
| Appearance | Solid (inferred from high boiling point and commercial availability) |
The molecule's structure, containing both polar (hydroxyl, carbonyl) and non-polar (methyl, chlorinated ring) features, influences its solubility and reactivity in diverse chemical environments.[2] The methyl group, for instance, can enhance lipophilicity, a critical parameter in drug design for improving bioavailability.[2]
Synthesis and Manufacturing
The utility of a chemical intermediate is largely dependent on its accessibility through efficient and scalable synthetic routes. Several methods have been developed for synthesizing this compound.[1] The choice of method often depends on the availability of starting materials, desired purity, and scale of production.
Common Synthetic Strategies Include:
-
Cyclization Reactions: Building the pyridinone ring from acyclic precursors.[1]
-
Substitution Reactions: Modifying a pre-existing pyridinone core. A common approach is the direct chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one.[1]
-
One-Pot Syntheses: Modern approaches that combine multiple steps into a single reaction vessel to improve efficiency and yield.[1]
The diagram below illustrates a common workflow for synthesizing the title compound via electrophilic substitution.
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocol: Chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one
This protocol describes a representative method for the synthesis of this compound. The causality behind this choice is the direct and often high-yielding nature of electrophilic chlorination on an activated pyridinone ring.
Materials:
-
4-hydroxy-5-methylpyridin-2(1H)-one (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen), suspend 4-hydroxy-5-methylpyridin-2(1H)-one in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: Add thionyl chloride dropwise to the cooled suspension via a dropping funnel over 30 minutes. The slow addition is critical to control the exothermic reaction and prevent side-product formation.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate to neutralize excess thionyl chloride and the HCl byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Chemical Reactivity and Applications
The value of this compound lies in its identity as a versatile chemical intermediate.[1] Its functional groups provide multiple handles for further chemical modification, making it a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.[1][2]
Caption: Key reactive sites and potential derivatization pathways.
-
Nucleophilic Substitution: The chlorine atom at the C6 position is susceptible to nucleophilic substitution, allowing for the introduction of various amine, oxygen, or sulfur-based functional groups.[1] This is a cornerstone reaction for building molecular diversity in drug discovery campaigns.
-
Condensation/Etherification: The hydroxyl group at C4 can undergo condensation reactions or be converted into an ether, providing another avenue for structural modification.[1]
-
Carbonyl Chemistry: The carbonyl group can be reduced to an alcohol, further expanding the range of possible derivatives.[1]
This inherent reactivity makes the compound a valuable precursor for active pharmaceutical ingredients (APIs), as well as a candidate for developing agrochemicals and specialty materials.[2]
Role in Drug Discovery and Biological Activity
The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7] Consequently, this compound is of significant interest as a starting point for new therapeutic agents.
Preliminary research has indicated that the compound itself possesses several promising biological activities:
-
Antimicrobial Properties: It has shown activity against various bacterial strains.[1]
-
Antioxidant Activity: Studies suggest it can function as a free-radical scavenger, which may help protect cells from oxidative stress.[1]
-
Enzyme Inhibition: Early research indicates potential inhibitory effects on certain enzymes linked to disease processes, though specific targets require further elucidation.[1]
These intrinsic properties, combined with its versatility as a chemical building block, position it as a valuable tool in modern drug discovery pipelines.
Caption: Role as a building block in a typical drug discovery pipeline.
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for innovation in chemistry and pharmacology. Its well-defined nomenclature, stable physicochemical properties, and accessible synthetic routes make it a practical and valuable intermediate. The reactivity of its multiple functional groups provides a robust platform for generating diverse molecular libraries for drug discovery and materials science. As research continues to uncover the full potential of its biological activities and those of its derivatives, this compound is poised to remain a compound of high interest to the scientific community.
References
- 1. Buy this compound | 89379-84-0 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. 89379-84-0|this compound|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. echemi.com [echemi.com]
- 6. 6-Chloro-2,4-dihydroxy-5-methyl-pyridine-Molbase [molbase.com]
- 7. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]
biological activity of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
An In-Depth Technical Guide to the Biological Activity of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
Authored by a Senior Application Scientist
Foreword: Unlocking the Potential of a Versatile Pyridinone Scaffold
The pyridinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These six-membered heterocyclic structures are recognized for their ability to serve as hydrogen bond donors and acceptors, making them adept at interacting with biological targets.[1] Within this important class of compounds, this compound (CAS: 89379-84-0; Molecular Formula: C₆H₆ClNO₂) emerges as a molecule of significant interest for researchers and drug development professionals.[2][3] Its unique substitution pattern—featuring a chlorine atom, a hydroxyl group, and a methyl group—imparts a distinct chemical reactivity and a promising pharmacological profile that warrants in-depth exploration.[2]
This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. We will delve into its profile as an antimicrobial and antioxidant agent, discuss its potential for enzyme inhibition, and provide standardized protocols for its biological evaluation. The insights herein are designed to equip researchers with the foundational knowledge required to harness the therapeutic potential of this versatile molecule.
Chemical Identity and Synthesis Overview
This compound is a heterocyclic compound belonging to the pyridinone class.[2] Its structure is characterized by a pyridine ring with a carbonyl group at the 2-position, a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position.[2][3] This arrangement of functional groups makes it a valuable and reactive intermediate for organic synthesis, particularly in the development of more complex pharmaceutical molecules.[2][3]
The synthesis of this compound can be achieved through several established chemical routes, ensuring its accessibility for research purposes. Key methods include:
-
Cyclization Reactions: Building the pyridinone ring from acyclic precursors.[2]
-
Substitution Reactions: Introducing the chlorine atom onto a pre-existing 4-hydroxy-5-methylpyridin-2(1H)-one scaffold using chlorinating agents like thionyl chloride.[2]
-
One-Pot Synthesis: Modern, efficient methods that combine multiple synthetic steps into a single procedure to improve yield and reduce waste.[2]
The availability of robust synthetic pathways is a critical logistical consideration for any compound being evaluated for drug development, and this compound is well-positioned in this regard.
Profile of Biological Activities
Preliminary research has identified several promising biological activities for this compound, establishing it as a candidate for further investigation in multiple therapeutic areas.[2]
Antimicrobial and Antifungal Activity
The most prominently reported biological feature of the pyridinone class is its antimicrobial activity.[1][4][5] this compound has been shown to possess antimicrobial properties against a variety of bacterial strains.[2] This is consistent with broader studies on pyridinone derivatives, which have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[4][6][7]
Expert Insight: The mechanism behind this activity is often attributed to the ability of the pyridinone scaffold to interfere with essential cellular processes in microbes. The presence of the chlorine atom on the ring can enhance lipophilicity, potentially aiding in the penetration of bacterial cell membranes. While specific studies on this molecule are emerging, related pyridinone structures have been shown to inhibit key bacterial enzymes or disrupt cell wall synthesis. Furthermore, some pyridinone derivatives have shown promising antifungal activity, particularly against opportunistic pathogens like Candida albicans.[8][9]
Antioxidant Properties
The compound has been investigated for its capacity to act as an antioxidant.[2] This activity involves scavenging free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress. Oxidative stress is implicated in a wide range of chronic diseases, making antioxidant capabilities a highly desirable trait for new therapeutic agents.
Causality Explained: The 4-hydroxy group on the pyridinone ring is a key structural feature likely responsible for this antioxidant activity. Phenolic and enolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The overall electronic nature of the substituted ring influences the stability of the resulting radical and, consequently, its antioxidant potency.
Potential for Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in disease pathways.[2] Pyridinone cores are known to be effective "hinge-binding" motifs for kinases, a class of enzymes frequently targeted in oncology and inflammatory disease research.[1]
Mechanism Hypothesis: The hydrogen-bonding capabilities of the pyridinone ring, combined with the specific spatial arrangement of its substituents, could allow it to fit into the active site of an enzyme, blocking the binding of the natural substrate. This interaction could be further stabilized by the chlorine and methyl groups. The diagram below illustrates a hypothetical mechanism where the compound acts as a competitive inhibitor.
Caption: Hypothetical competitive inhibition of a target enzyme.
Experimental Design: Assessing Antimicrobial Efficacy
To validate and quantify the antimicrobial activity of this compound, a standardized and self-validating protocol is essential. The Kirby-Bauer disc diffusion assay is a foundational method for screening antimicrobial susceptibility.
Protocol: Disc Diffusion Susceptibility Test
Principle: This method tests the extent to which a substance inhibits microbial growth. A paper disc impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear around the disc where the microbial concentration is too low to support growth.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an overnight culture plate.
-
Transfer colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardization is critical for reproducibility as it ensures a consistent initial bacterial load.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform coverage.
-
-
Application of Test Compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at various concentrations.
-
Aseptically apply a precise volume (e.g., 10 µL) of each test solution onto sterile blank paper discs (6 mm diameter). Allow the solvent to evaporate completely.
-
Place the impregnated discs onto the inoculated agar surface.
-
Include a positive control (disc with a known antibiotic like Gentamicin) and a negative control (disc with solvent only) on each plate. The negative control validates that the solvent has no intrinsic antimicrobial activity, while the positive control confirms the assay is working correctly.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours. Incubation conditions are standardized to ensure optimal microbial growth and consistent diffusion rates.
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (including the disc) in millimeters.
-
Compare the zone sizes for the test compound against the controls. A larger zone indicates greater susceptibility of the microorganism to the compound.
-
Experimental Workflow Diagram
Caption: Workflow for the Kirby-Bauer disc diffusion assay.
Summary of Biological Data
While extensive quantitative data for this compound is still under investigation, the available information and the known activities of the broader pyridinone class allow for a qualitative summary of its potential.
| Biological Activity | Description | Potential Target Organisms/Systems | Supporting Rationale |
| Antimicrobial | Inhibition of bacterial growth.[2] | Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli).[4][7] | Activity is a known feature of the pyridinone scaffold.[1][5] |
| Antifungal | Inhibition of fungal growth. | Pathogenic yeasts (e.g., C. albicans).[8][9] | Other pyridinone derivatives show activity against fungal pathogens.[8] |
| Antioxidant | Scavenging of free radicals to mitigate oxidative stress.[2] | Cellular systems under oxidative stress. | The 4-hydroxy group is a key functional moiety for radical scavenging. |
| Enzyme Inhibition | Potential to block the active sites of pathogenic or metabolic enzymes.[2] | Kinases, bacterial metabolic enzymes. | The pyridinone core is a known hinge-binder and pharmacophore.[1] |
Future Directions and Applications
This compound stands out as a promising chemical entity for further research and development. Its demonstrated biological activities, combined with its synthetic tractability, make it an attractive starting point for drug discovery programs.
Key Applications:
-
Pharmaceutical Development: It serves as a lead compound or a versatile intermediate for synthesizing more potent and selective antimicrobial or antioxidant agents.[2][3]
-
Chemical Synthesis: Its functional groups allow for a variety of chemical modifications, enabling the creation of diverse chemical libraries for high-throughput screening.[2]
-
Research Tool: Its defined structure and activities make it a useful reference compound in biochemical and pharmacological assays to probe biological pathways.[2]
Future research should focus on elucidating the specific molecular mechanisms of its actions, expanding its evaluation against a wider panel of microbial strains and cell lines, and performing structural modifications to optimize its therapeutic index.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Buy this compound | 89379-84-0 [smolecule.com]
- 3. innospk.com [innospk.com]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Privileged Scaffold
6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one is a heterocyclic compound belonging to the pyridinone class, a group of molecules recognized for their diverse and significant biological activities.[1][2] With the chemical formula C₆H₆ClNO₂ and a molecular weight of 159.57 g/mol , this compound's structure, featuring a pyridine ring with chlorine, hydroxyl, and methyl substituents, positions it as a versatile building block in organic synthesis and a promising candidate for pharmaceutical development.[3] The pyridinone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a hydrogen bond donor and acceptor, mimicking peptide bonds and interacting with various biological targets.[1][4][5] This guide provides a comprehensive technical overview of the potential therapeutic applications of this compound, drawing on both direct evidence and the well-established activities of the broader pyridinone family to illuminate pathways for future research and drug discovery.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug development.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₂ | [3] |
| Molecular Weight | 159.57 g/mol | [3] |
| Boiling Point | 500.114°C at 760 mmHg | [3] |
| Density | 1.481 g/cm³ | [3] |
| Flash Point | 256.26°C | [3] |
The synthesis of this compound can be achieved through various methods, highlighting its accessibility for research and development.[2] Key synthetic strategies include:
-
Cyclization Reactions: Involving the condensation of appropriate precursors to form the pyridinone ring.
-
Substitution Reactions: Such as the chlorination of a 4-hydroxy-5-methylpyridin-2(1H)-one precursor.[2]
The reactive nature of the chlorine and hydroxyl groups makes this compound a valuable intermediate for creating more complex molecules and active pharmaceutical ingredients (APIs).[3]
Potential Therapeutic Applications: A Multi-faceted Approach
The therapeutic potential of this compound is suggested by its known biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties.[2] Further insights can be gleaned from the extensive research on the broader class of pyridinone derivatives.
Antimicrobial and Antifungal Activity
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
A standard method for quantifying antimicrobial activity is the broth microdilution assay.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions. Include positive (microbes in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant Potential
The presence of a hydroxyl group on the pyridinone ring suggests potential antioxidant activity through mechanisms like free radical scavenging.[2] Studies on other hydroxylated pyridinone derivatives have demonstrated their capacity to act as antioxidants.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in methanol. Also, prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control containing only methanol and the DPPH solution should be included.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease processes.[2] The pyridinone scaffold is a known kinase hinge-binding motif and has been explored for the inhibition of various kinases.[1][4]
Antiviral Activity: A Case Study in HIV-1 Reverse Transcriptase Inhibition
A significant body of research has focused on pyridinone derivatives as potent and specific non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[7][8][9] These compounds bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. While the specific activity of this compound against HIV-1 RT has not been reported in the provided search results, its structural similarity to known inhibitors warrants investigation.
Signaling Pathway of HIV-1 Reverse Transcriptase Inhibition by Pyridinone Derivatives
Caption: Mechanism of HIV-1 RT inhibition by pyridinone derivatives.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
An in vitro assay can be used to determine the inhibitory activity of the compound against HIV-1 RT.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being radiolabeled, e.g., [³H]TTP), and recombinant HIV-1 RT.
-
Compound Addition: Add various concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter paper.
-
Quantification: Wash the filters to remove unincorporated radiolabeled dNTPs and measure the radioactivity of the precipitated DNA using a scintillation counter.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the RT activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Toxicology and Safety Considerations
While specific toxicity data for this compound is not available in the provided search results, general safety precautions for handling chemical compounds should be followed. A related compound, 2-hydroxy-5-methylpyridine, is classified as harmful if swallowed, causing skin irritation and serious eye damage, and may cause respiratory irritation.[10] It is crucial to conduct thorough toxicological studies, including cytotoxicity assays on relevant cell lines and in vivo studies in animal models, to establish a safety profile for this compound before it can be considered for further therapeutic development.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. Its versatile chemical nature and the established biological activities of the pyridinone scaffold suggest a broad range of potential applications, from antimicrobial and antioxidant agents to specific enzyme inhibitors. This technical guide has outlined the current understanding of this compound and provided a framework for its further investigation. Future research should focus on:
-
Quantitative Biological Evaluation: Determining specific MIC and IC₅₀ values against a panel of microbial strains and enzymes.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its antimicrobial, antioxidant, and enzyme-inhibitory effects.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to optimize potency and selectivity.
-
In-depth Toxicological Profiling: Establishing a comprehensive safety profile through in vitro and in vivo studies.
By systematically addressing these areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective treatments for a variety of diseases.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Buy this compound | 89379-84-0 [smolecule.com]
- 3. innospk.com [innospk.com]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. virascience.com [virascience.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Action of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one, a heterocyclic compound with demonstrated antimicrobial, antioxidant, and enzyme-inhibiting properties. While direct, in-depth studies on this specific molecule are emerging, this paper synthesizes evidence from structurally analogous pyridinone derivatives to propose and elaborate on its core biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this class of compounds. We will delve into the foundational chemistry of the hydroxypyridinone scaffold, its pivotal role in metal ion chelation, and the subsequent impact on various biological pathways. Experimental designs for validating these proposed mechanisms are also detailed to provide a framework for future research.
Introduction: The Emerging Potential of a Substituted Pyridinone
This compound is a pyridinone derivative characterized by a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position.[1][2] This substitution pattern imparts a unique electronic and steric profile, positioning it as a molecule of interest for medicinal chemistry and pharmaceutical development. Preliminary studies have indicated its potential as an antimicrobial and antioxidant agent, with suggestions of underlying enzyme inhibition.[1] The hydroxypyridinone core is a well-established pharmacophore known for its diverse biological activities, often attributed to its metal-chelating capabilities.[3] This guide will build upon this established knowledge to propose a detailed mechanistic framework for this compound.
Proposed Core Mechanism: Metalloenzyme Inhibition via Metal Ion Chelation
A central hypothesis for the biological activity of this compound is its ability to function as a metal-binding pharmacophore, leading to the inhibition of metalloenzymes. This mechanism is well-documented for a variety of hydroxypyridinone derivatives.[1][3]
The Chemistry of Hydroxypyridinone-Metal Interactions
The 4-hydroxy-2(1H)-one tautomer of the pyridinone ring presents a bidentate chelation site through the hydroxyl and carbonyl oxygen atoms. This arrangement is highly effective at coordinating with divalent and trivalent metal ions, such as Fe²⁺/Fe³⁺, Zn²⁺, Cu²⁺, and Mn²⁺, which are essential cofactors for a vast array of enzymes.[3] The affinity for these metal ions can be modulated by the electronic properties of the substituents on the pyridinone ring. The electron-withdrawing nature of the chlorine atom at the 6-position in the title compound is expected to influence the pKa of the hydroxyl group, thereby affecting its chelating strength.
Diagram 1: Proposed Metal Chelation by this compound
Caption: Bidentate chelation of a metal ion by the hydroxypyridinone core.
Inhibition of Viral and Bacterial Metalloenzymes
Numerous hydroxypyridinone derivatives have been identified as potent inhibitors of viral and bacterial metalloenzymes. A notable example is the inhibition of the influenza virus PA endonuclease, a metalloenzyme with a dinuclear Mn²⁺ active site that is critical for viral replication.[1] Hydroxypyridinone-based inhibitors effectively chelate these manganese ions, disrupting the enzyme's catalytic activity.
Similarly, the antibacterial activity of pyridone derivatives has been linked to the inhibition of enzymes such as enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis.[4] While FabI is not a metalloenzyme, other bacterial enzymes crucial for survival are, and their inhibition through metal chelation is a plausible mechanism for the observed antimicrobial effects of this compound.
Antimicrobial Mechanism of Action
The reported antimicrobial properties of this compound are likely multifaceted, stemming from both metalloenzyme inhibition and other potential interactions.[1]
Disruption of Essential Bacterial Processes
Beyond direct enzyme inhibition, the sequestration of essential metal ions from the bacterial cytoplasm can have a broad disruptive effect on microbial physiology. Metal ions are crucial for maintaining the structural integrity of proteins, participating in redox reactions, and serving as cofactors for a multitude of enzymes involved in metabolism and DNA replication. By reducing the bioavailability of these ions, the compound could induce a state of "metal starvation," leading to bacteriostasis or bactericidal effects.
Inhibition of DNA Gyrase
Some pyridone derivatives have been shown to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[5] This inhibition can occur through interference with the enzyme's interaction with DNA or by disrupting the conformational changes required for its catalytic cycle.
Diagram 2: Proposed Antimicrobial Mechanisms
Caption: Multifaceted antimicrobial action of the compound.
Antioxidant Activity: A Dual Role
The antioxidant activity of this compound is another key feature with therapeutic implications. This activity is likely exerted through two primary mechanisms: direct free radical scavenging and indirect prevention of radical formation via metal chelation.[1]
Free Radical Scavenging
The hydroxyl group on the pyridinone ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), such as hydroxyl and peroxyl radicals. The resulting pyridinone radical is stabilized by resonance, making the parent molecule an effective free radical scavenger.
Inhibition of Fenton and Haber-Weiss Reactions
A significant source of ROS in biological systems is the Fenton reaction, where ferrous iron (Fe²⁺) catalyzes the formation of highly reactive hydroxyl radicals from hydrogen peroxide. By chelating iron ions, this compound can prevent their participation in the Fenton and Haber-Weiss reactions, thereby reducing the overall oxidative stress on the cell.
Experimental Protocols for Mechanistic Validation
To rigorously validate the proposed mechanisms of action, a series of targeted experiments are recommended.
Enzyme Inhibition Assays
-
Objective: To determine the inhibitory activity of this compound against specific metalloenzymes.
-
Protocol:
-
Select a panel of relevant metalloenzymes (e.g., tyrosinase, influenza endonuclease).
-
Perform kinetic assays in the presence of varying concentrations of the compound.
-
Determine the IC₅₀ values and the mode of inhibition (e.g., competitive, non-competitive) by analyzing Lineweaver-Burk plots.[2]
-
To confirm the role of metal chelation, perform competition assays by adding an excess of the enzyme's cognate metal ion.
-
| Enzyme Target | Metal Cofactor | Assay Principle | Expected Outcome |
| Tyrosinase | Cu²⁺ | Spectrophotometric measurement of dopachrome formation from L-DOPA. | Inhibition of color development. |
| Influenza Endonuclease | Mn²⁺ | FRET-based assay measuring the cleavage of a fluorescently labeled RNA substrate. | Decrease in FRET signal. |
Antimicrobial Susceptibility Testing
-
Objective: To quantify the antimicrobial activity against a panel of pathogenic bacteria.
-
Protocol:
-
Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution assays according to CLSI guidelines.
-
Perform time-kill assays to assess whether the compound is bacteriostatic or bactericidal.
-
Investigate the effect on bacterial biofilm formation using crystal violet staining.
-
In Vitro Antioxidant Assays
-
Objective: To measure the antioxidant capacity of the compound.
-
Protocol:
-
DPPH Radical Scavenging Assay: Measure the discoloration of a DPPH solution spectrophotometrically.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: Measure the reduction of a ferric-tripyridyltriazine complex.
-
Cellular Antioxidant Activity (CAA) Assay: Quantify the ability of the compound to prevent ROS-induced fluorescence in cultured cells.
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on analogous hydroxypyridinone derivatives, its biological activities are strongly proposed to be mediated by its metal-chelating properties, leading to the inhibition of key metalloenzymes, disruption of microbial physiology, and potent antioxidant effects. Future research should focus on the definitive identification of its specific molecular targets through techniques such as affinity chromatography and proteomics. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this promising compound for various therapeutic applications.
References
- 1. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Structural and Pharmaceutical Significance of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
This compound (C₆H₆ClNO₂) is a heterocyclic compound belonging to the versatile pyridinone class of molecules.[1][2] Its structure, featuring a pyridine ring functionalized with chloro, hydroxyl, and methyl groups, makes it a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry.[1][2] Pyridinone scaffolds are known for a wide range of biological activities, and the specific substituents on this molecule could modulate its properties, presenting potential applications in drug discovery, particularly as antimicrobial or antioxidant agents.[1]
This guide provides a comprehensive analysis of the core spectroscopic data essential for the unambiguous identification and characterization of this compound. As direct experimental spectra for this specific compound are not aggregated in a single public repository, this document synthesizes predicted data based on established spectroscopic principles and published data for analogous structures.[3][4][5] The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals who require a robust framework for its characterization.
Molecular Structure and Tautomerism
It is crucial to recognize that 4-hydroxypyridinones can exist in equilibrium with their pyridin-4(1H)-one tautomer. For this compound, the keto-enol tautomerism is a key consideration in spectral analysis. The predominant form in various solvents can influence the observed spectroscopic signatures.[6] This guide will focus on the named pyridin-2(1H)-one form, which is commonly favored.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is indispensable for elucidating the proton framework of a molecule. The predicted spectrum for this compound in a common solvent like DMSO-d₆ would feature distinct signals for the N-H, O-H, aromatic C-H, and methyl protons.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 - 12.5 | Broad Singlet | 1H | N-H | The N-H proton of the pyridinone ring is acidic and often appears as a broad signal at a very downfield chemical shift due to hydrogen bonding and resonance. |
| ~9.5 - 10.5 | Broad Singlet | 1H | O-H | The phenolic hydroxyl proton is also acidic and its signal is typically broad. Its chemical shift is concentration and solvent-dependent. |
| ~6.0 - 6.2 | Singlet | 1H | C3-H | This proton is on a double bond and adjacent to the carbonyl group. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl and the overall ring electronics. |
| ~2.1 - 2.3 | Singlet | 3H | -CH₃ | The methyl group protons are shielded and appear as a singlet, as there are no adjacent protons to cause splitting. |
Expert Interpretation
The absence of a signal for a proton at the C6 position is a key indicator of the chloro-substitution at that site. The broadness of the N-H and O-H signals is a characteristic feature resulting from proton exchange with the solvent or trace amounts of water. The singlet nature of the C3-H proton confirms the substitution pattern on the ring, as it lacks adjacent proton neighbors for coupling.
Standard Operating Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes polar compounds and allows for the observation of exchangeable N-H and O-H protons.
-
Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and an acquisition time of 2-3 seconds. Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides critical information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C2 (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~158 | C4 (C-OH) | The carbon atom bearing the hydroxyl group is deshielded due to the electronegativity of oxygen. |
| ~148 | C6 (C-Cl) | The carbon atom attached to the chlorine is deshielded, though less so than the oxygen-bearing carbon. |
| ~118 | C5 (C-CH₃) | The chemical shift of this carbon is influenced by the attached methyl group and its position within the ring. |
| ~98 | C3 | This carbon is relatively shielded compared to the other ring carbons. |
| ~15 | -CH₃ | The methyl carbon is an aliphatic carbon and is therefore highly shielded, appearing far upfield. |
Expert Interpretation
The downfield signals above 150 ppm are characteristic of carbons involved in double bonds and attached to heteroatoms (O, N, Cl). The carbonyl carbon (C2) is typically the most deshielded. The single upfield signal around 15 ppm is an unambiguous indicator of the methyl group's carbon.
Standard Operating Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition:
-
Tune the spectrometer to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is crucial to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.
-
Use a sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2-5 seconds) to ensure the quantitative detection of all carbon signals, including quaternary carbons.
-
-
Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak at δ 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3100 - 3300 (broad) | N-H stretch | Amide (-NH-) |
| 1640 - 1680 (strong) | C=O stretch | Pyridinone carbonyl |
| 1550 - 1620 | C=C stretch | Aromatic/olefinic ring |
| 750 - 850 | C-Cl stretch | Chloro-substituent |
Expert Interpretation
The IR spectrum is expected to be dominated by strong, broad absorption bands in the high-frequency region (above 3100 cm⁻¹), which are indicative of the O-H and N-H groups involved in hydrogen bonding. A very strong and sharp peak between 1640 and 1680 cm⁻¹ is the most definitive signal for the pyridinone carbonyl group. The presence of a band in the lower frequency region (750-850 cm⁻¹) can support the presence of the C-Cl bond.
Standard Operating Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also offer structural clues through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z | Interpretation | Rationale |
| 159/161 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The characteristic ~3:1 intensity ratio of the M and M+2 peaks is the definitive signature of a compound containing one chlorine atom. |
| 124 | [M - Cl]⁺ | Loss of the chlorine radical from the molecular ion. |
| 96 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment, a common fragmentation pathway for cyclic ketones. |
Expert Interpretation
The most critical piece of information from the mass spectrum is the molecular ion peak. For this compound (C₆H₆ClNO₂), the monoisotopic mass is 159.0087 g/mol . The presence of a pair of peaks at m/z 159 and 161 with an approximate intensity ratio of 3:1 is irrefutable evidence for the presence of a single chlorine atom, arising from its natural isotopes ³⁵Cl and ³⁷Cl.
Caption: A plausible fragmentation pathway for this compound in MS.
Standard Operating Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 160/162. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Processing: Analyze the resulting spectrum to identify the [M+H]⁺ ion and its characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million (ppm) of the theoretical mass.
References
An In-depth Technical Guide to the Solubility and Stability of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's physicochemical properties, detailed experimental protocols for its characterization, and a thorough examination of its stability under various stress conditions. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide aims to be an essential resource for the effective handling, formulation, and development of this important molecule.
Introduction
This compound (CAS No: 89379-84-0) is a substituted pyridinone derivative with significant potential as a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a chlorinated pyridinone ring with hydroxyl and methyl substituents, imparts a unique combination of polar and non-polar characteristics that influence its reactivity and physicochemical properties.[1] A thorough understanding of its solubility and stability is paramount for its successful application in drug discovery and development, impacting everything from reaction kinetics and purification to formulation design and shelf-life determination. This guide provides a detailed exploration of these critical parameters, underpinned by established scientific principles and methodologies.
Chemical Structure and Basic Properties:
-
Molecular Formula: C₆H₆ClNO₂
-
Molecular Weight: 159.57 g/mol [1]
-
Appearance: Expected to be a solid, based on related pyridinone structures.
-
CAS Number: 89379-84-0[1]
Diagram of the Chemical Structure of this compound:
References
Methodological & Application
synthesis of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one from 4-hydroxy-5-methylpyridin-2(1H)-one
Application Note & Protocol: Synthesis of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic compound used as a versatile building block in organic synthesis and pharmaceutical development.[1][2] The protocol details the electrophilic chlorination of the readily available precursor, 4-hydroxy-5-methylpyridin-2(1H)-one, using N-Chlorosuccinimide (NCS). We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and outline safety precautions, product characterization, and validation methods to ensure reproducible and reliable results for researchers in drug discovery and medicinal chemistry.
Introduction and Scientific Rationale
This compound (CAS No: 89379-84-0) is a pyridinone derivative whose structural framework is a key feature in molecules with diverse biological activities, including antimicrobial and antioxidant properties.[1] Its utility as a pharmaceutical intermediate stems from the specific arrangement of its functional groups—a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position—which allows for further chemical modifications, such as nucleophilic substitution at the chloro-position.[1][2]
The synthesis described herein employs a direct electrophilic aromatic substitution on the 4-hydroxy-5-methylpyridin-2(1H)-one core. The pyridinone ring, being an electron-rich heteroaromatic system, is amenable to electrophilic attack.[3] For this transformation, N-Chlorosuccinimide (NCS) is selected as the chlorinating agent. NCS is an ideal reagent for this purpose; it is a stable, crystalline solid that is significantly safer and easier to handle than hazardous alternatives like gaseous chlorine or corrosive thionyl chloride.[1][4] It serves as a mild and effective source of an electrophilic chlorine atom (Cl⁺), enabling a controlled and regioselective reaction under manageable conditions.[4]
Synthetic Workflow Overview
The overall process involves the direct chlorination of the starting material, followed by a standard aqueous work-up and purification to isolate the target compound.
Caption: High-level workflow for the synthesis of this compound.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorination of the pyridinone ring with NCS proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich pyridinone acts as a nucleophile, attacking the electrophilic chlorine atom of NCS. This reaction forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. Aromaticity is then restored through the loss of a proton from the site of substitution, yielding the final chlorinated product and succinimide as a byproduct.
Caption: Proposed mechanism for the chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one with NCS.
Detailed Experimental Protocol
4.1. Materials & Equipment
-
Reagents:
-
4-hydroxy-5-methylpyridin-2(1H)-one (Starting Material)
-
N-Chlorosuccinimide (NCS), >98% purity
-
Acetonitrile (ACN), anhydrous grade
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser (optional, for reactions at elevated temperatures)
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Filtration apparatus
-
4.2. Critical Safety Precautions
N-Chlorosuccinimide (NCS) is a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[5] Always handle NCS in a well-ventilated fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.[8][9]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[6][8]
-
Storage: Store NCS in a cool, dry, well-ventilated area away from light, moisture, and incompatible substances.[5][7][9]
-
First Aid:
4.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-5-methylpyridin-2(1H)-one (1.25 g, 10 mmol).
-
Dissolution: Add 25 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: In a single portion, add N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol, 1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction is typically complete within 2-4 hours. The starting material will be consumed, and a new, lower Rf spot corresponding to the product will appear.
-
Work-up - Quenching and Solvent Removal: Once the reaction is complete, pour the mixture into 50 mL of deionized water to quench any unreacted NCS and precipitate the succinimide byproduct. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an off-white solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Data Summary and Product Characterization
5.1. Key Reaction Parameters
| Parameter | Value |
| Starting Material | 4-hydroxy-5-methylpyridin-2(1H)-one |
| Reagent | N-Chlorosuccinimide (NCS) |
| Stoichiometry (NCS) | 1.1 equivalents |
| Solvent | Acetonitrile (ACN) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
5.2. Expected Results and Characterization
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₆H₆ClNO₂[1]
-
Mass Spectrometry (MS): Expected m/z = 159.01 (M⁺), 161.01 (M+2, corresponding to ³⁷Cl isotope).
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for the aromatic proton, methyl protons, and exchangeable N-H and O-H protons.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the six distinct carbon atoms in the molecule.
The successful synthesis is validated by the complete consumption of the starting material (verified by TLC/HPLC) and the structural confirmation of the isolated product using the analytical techniques listed above. The obtained data should be consistent with literature values for this compound.
References
- 1. Buy this compound | 89379-84-0 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. nbinno.com [nbinno.com]
- 5. lobachemie.com [lobachemie.com]
- 6. aksci.com [aksci.com]
- 7. suru-chem.com [suru-chem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Application Note: Structural Elucidation of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one using NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one (CAS: 89379-84-0), a substituted pyridinone with significant potential as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of such compounds. This document outlines detailed protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and a systematic approach to spectral interpretation and signal assignment. The methodologies described herein are designed to ensure data integrity and provide a robust framework for the structural validation of this and related heterocyclic compounds.
Introduction: The Significance of Structural Verification
This compound is a heterocyclic compound featuring a pyridine ring substituted with chloro, hydroxyl, and methyl groups.[1][2] This specific arrangement of functional groups imparts distinct chemical reactivity and biological properties, making it a valuable intermediate in the development of novel pharmaceutical agents, such as antimicrobial and antioxidant compounds.[1] Given its role as a synthetic precursor, rigorous structural confirmation is paramount to ensure the integrity of downstream applications in drug discovery and materials science.
NMR spectroscopy offers an unparalleled, non-destructive method for determining the precise connectivity and chemical environment of atoms within a molecule. This guide provides the necessary experimental framework to confidently elucidate the structure of this compound, leveraging a suite of modern NMR techniques. The principles and protocols are broadly applicable to the characterization of other pyridinone derivatives.[3][4]
Physicochemical Properties and Structure
Before delving into NMR analysis, understanding the basic properties of the analyte is crucial for experimental design, particularly for sample preparation.
-
Molecular Formula: C₆H₆ClNO₂[1]
-
IUPAC Name: 6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one[1]
-
Structure:
Figure 1: Chemical structure of this compound with conventional atom numbering used for NMR spectral assignment.
Experimental Workflow: From Sample to Structure
The process of NMR-based structural elucidation follows a logical sequence of steps, from initial sample preparation to the final correlation of spectral data. This workflow ensures that high-quality, reproducible data is acquired for accurate interpretation.
Caption: A typical experimental workflow for NMR-based structural elucidation.
Detailed Protocols
Materials and Equipment
-
Analyte: this compound
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (TMS). Rationale: DMSO is an excellent solvent for polar heterocyclic compounds and its residual peak does not typically overlap with key analyte signals. The hydroxyl (-OH) and amide (-NH) protons are often observable in DMSO-d₆.
-
Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Standard 5 mm NMR tubes.
-
Analytical balance.
-
Vortex mixer.
-
Pipettes.
-
Sample Preparation Protocol
-
Weighing: Accurately weigh 2-5 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Homogenization: Vortex the mixture for 30-60 seconds until the sample is completely dissolved. A brief sonication may be used if dissolution is slow.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection zone (typically ~4 cm).
-
Labeling: Label the NMR tube clearly before inserting it into the spectrometer.
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural analysis. All spectra should be acquired at a constant temperature (e.g., 298 K).
| Experiment | Purpose | Key Parameters (Typical for 400 MHz) |
| ¹H NMR | To identify the number and chemical environment of protons. | Spectral Width: 16 ppm, Acquisition Time: ~2s, Relaxation Delay: 2s, Number of Scans: 16 |
| ¹³C{¹H} NMR | To identify the number and type of carbon atoms (quaternary vs. protonated). | Spectral Width: 240 ppm, Acquisition Time: ~1s, Relaxation Delay: 2s, Number of Scans: 1024 |
| DEPT-135 | To differentiate between CH/CH₃ (positive) and CH₂ (negative) signals. | Standard pulse program parameters. Number of Scans: 256 |
| ¹H-¹H COSY | To identify scalar-coupled protons (typically separated by 2-3 bonds). | Standard gradient-selected COSY pulse sequence. |
| ¹H-¹³C HSQC | To correlate protons directly to their attached carbon atoms (¹JCH). | Standard gradient-selected HSQC pulse sequence optimized for ¹JCH ≈ 145 Hz. |
| ¹H-¹³C HMBC | To identify long-range correlations between protons and carbons (²JCH, ³JCH). | Standard gradient-selected HMBC pulse sequence optimized for ⁿJCH ≈ 8 Hz. |
Data Analysis and Structural Interpretation
Predicted ¹H and ¹³C NMR Data
Based on the structure and data from similar pyridinone compounds, the following spectral features are anticipated.[4][5] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆
| Position | Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale & Expected Correlations |
| 1 | NH | 10.0 - 12.0 (broad s) | - | Exchangeable proton, broad singlet. |
| 3 | CH | 5.8 - 6.2 (s) | 95 - 105 | Olefinic proton singlet. HSQC to C3. HMBC to C2, C4, C5. |
| 4 | C-OH | - | 160 - 170 | Quaternary carbon, deshielded by oxygen. HMBC from H3. |
| 4-OH | OH | 9.0 - 11.0 (broad s) | - | Exchangeable proton, broad singlet. |
| 5 | C-CH₃ | - | 105 - 115 | Quaternary carbon. HMBC from H3 and CH₃ protons. |
| 5-CH₃ | CH₃ | 1.8 - 2.2 (s) | 10 - 15 | Methyl group singlet. HSQC to its carbon. HMBC to C5, C4, C6. |
| 6 | C-Cl | - | 145 - 155 | Quaternary carbon, deshielded by chlorine and nitrogen. HMBC from CH₃. |
| 2 | C=O | - | 160 - 165 | Carbonyl carbon. HMBC from H3 and NH proton. |
Step-by-Step Spectral Assignment
-
¹H NMR Analysis:
-
Identify the solvent residual peak (DMSO-d₆ at ~2.50 ppm).
-
Locate the three singlet signals: the methyl group (-CH₃) in the aliphatic region (~1.8-2.2 ppm), the olefinic proton (H3) in the downfield region (~5.8-6.2 ppm), and the broad, exchangeable -NH and -OH protons at the far downfield end of the spectrum.
-
Integrate the signals to confirm the proton count (3H for -CH₃, 1H for H3).
-
-
¹³C and DEPT-135 Analysis:
-
Count the number of carbon signals in the ¹³C spectrum. Expect 6 distinct signals corresponding to the 6 carbon atoms in the ring and the methyl group.
-
Use the DEPT-135 spectrum to confirm the assignments: one positive signal for the methyl carbon (-CH₃) and one positive signal for the methine carbon (C3). The four quaternary carbons (C2, C4, C5, C6) will be absent.
-
-
HSQC Correlation:
-
Correlate the proton signals to their directly attached carbons. This will unambiguously link the methyl proton singlet to the methyl carbon and the olefinic proton (H3) to the C3 carbon.
-
-
HMBC Correlation for Structure Confirmation:
-
The HMBC spectrum is critical for piecing together the molecular framework by identifying 2- and 3-bond correlations. Key expected correlations are illustrated below.
-
Caption: Key HMBC correlations for structural confirmation.
-
From Methyl Protons (-CH₃): Expect strong correlations to C5 (²J) and C4 (³J), and a crucial correlation to C6 (³J), confirming the placement of the methyl group adjacent to the chlorine-bearing carbon.
-
From Olefinic Proton (H3): Look for correlations to the carbonyl carbon C2 (²J), the hydroxyl-bearing carbon C4 (²J), and the methyl-substituted carbon C5 (³J).
-
From Amide Proton (-NH): Correlations to C2 (²J) and C6 (²J) will confirm the lactam structure.
By systematically analyzing these 1D and 2D NMR datasets, every atom in the this compound molecule can be unequivocally assigned, providing definitive structural proof.
Troubleshooting
-
Poor Signal Resolution: Increase the number of scans or consider using a higher-field NMR spectrometer. Ensure proper spectrometer shimming.
-
Broad -OH/-NH Signals: This is typical. If these signals are too broad or not visible, their presence can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum; the exchangeable proton signals will disappear.
-
Low Solubility: If the compound does not fully dissolve in DMSO-d₆, other polar aprotic deuterated solvents like DMF-d₇ or acetonitrile-d₃ can be tested.
Conclusion
This application note details a robust and reliable methodology for the complete NMR-based structural characterization of this compound. The combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments provides orthogonal data that, when interpreted systematically, leads to unambiguous structural confirmation. These protocols are foundational for quality control and regulatory submissions in pharmaceutical development and serve as a template for the analysis of related heterocyclic molecules.
References
Application Notes and Protocols for Antimicrobial Activity Assays of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Pyridinone Scaffolds in Antimicrobial Research
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, pyridinone derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The compound 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one (C₆H₆ClNO₂) is a heterocyclic compound belonging to this promising class.[3] Its structure, featuring a substituted pyridine ring, makes it a valuable candidate for investigation in antimicrobial drug discovery.[3][4]
These application notes provide a comprehensive guide for the systematic evaluation of the antimicrobial properties of this compound. The protocols detailed herein are based on established, standardized methodologies to ensure reproducibility and scientific rigor. While specific experimental data for this compound is not extensively available in peer-reviewed literature, the outlined procedures are designed to be readily adaptable for its characterization.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 89379-84-0 | [5] |
| Molecular Formula | C₆H₆ClNO₂ | [3] |
| Molecular Weight | 159.57 g/mol | [5] |
| Appearance | Solid (form may vary) | - |
| Solubility | To be determined experimentally in relevant solvents (e.g., DMSO, water, ethanol) | - |
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of a novel compound's antimicrobial activity typically involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These assays provide fundamental quantitative data on the compound's potency against a panel of clinically relevant microorganisms.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually assessed for turbidity, and the lowest concentration of the compound that inhibits growth is recorded as the MIC.
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible growth.
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Illustrative Data Presentation: MIC of this compound
Disclaimer: The following data are for illustrative purposes and should be determined experimentally.
| Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 | Vancomycin | 1 |
| Bacillus subtilis | Gram-positive | 8 | Ampicillin | 0.5 |
| Escherichia coli | Gram-negative | 32 | Ciprofloxacin | 0.25 |
| Pseudomonas aeruginosa | Gram-negative | >128 | Gentamicin | 2 |
| Candida albicans | Fungal | 64 | Fluconazole | 4 |
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an appropriate agar medium. After incubation, the number of surviving colonies is counted to determine the concentration at which a 99.9% reduction in the initial inoculum is achieved.
Detailed Protocol: MBC Assay
-
Perform MIC Assay: Conduct the MIC assay as described above.
-
Subculturing: From the wells corresponding to the MIC and higher concentrations, plate a defined volume (e.g., 10 µL) onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determination of MBC: Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.
Part 2: Characterizing the Dynamics of Antimicrobial Action
Beyond determining the minimal concentrations for inhibition and killing, understanding the rate and extent of antimicrobial activity provides deeper insights into a compound's potential therapeutic efficacy.
Time-Kill Kinetics Assay
This assay evaluates the rate of bacterial killing over time when exposed to different concentrations of the antimicrobial agent.
Principle: A standardized bacterial suspension is exposed to various concentrations of the test compound (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria. The results are plotted as log₁₀ CFU/mL versus time.
Detailed Protocol: Time-Kill Kinetics Assay
-
Preparation: Prepare a standardized bacterial inoculum (as in the MIC assay) and solutions of this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.
-
Exposure: Add the bacterial inoculum to each compound concentration and the growth control.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture. Perform serial ten-fold dilutions in sterile saline and plate onto agar plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours at 37°C. Count the colonies and calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.[6]
Workflow for Time-Kill Kinetics Assay
Caption: Workflow of the Time-Kill Kinetics Assay.
Part 3: Evaluating Activity Against Bacterial Biofilms
Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is crucial.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
The MBIC is the lowest concentration of a compound that inhibits the formation of a biofilm.
Principle: Bacteria are grown in the presence of serial dilutions of the test compound in a microtiter plate. After incubation, planktonic (free-floating) bacteria are removed, and the remaining biofilm is stained with crystal violet. The amount of retained stain, which is proportional to the biofilm biomass, is quantified.
Detailed Protocol: MBIC Assay
-
Preparation: Prepare serial dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth) in a 96-well flat-bottom microtiter plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Discard the planktonic bacteria and gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Solubilization and Quantification: Wash away the excess stain, air dry the plate, and then add a solubilizing agent (e.g., 30% acetic acid) to each well. Measure the absorbance at approximately 595 nm using a microplate reader.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC determines the lowest concentration of a compound required to eradicate a pre-formed, mature biofilm.
Principle: Biofilms are first allowed to form in a microtiter plate. The planktonic cells are then removed, and the mature biofilms are exposed to serial dilutions of the test compound. The viability of the remaining biofilm is then assessed.
Part 4: Investigating the Mechanism of Action
While the specific mechanism of action for this compound requires dedicated investigation, pyridinone derivatives are known to exert their antimicrobial effects through various pathways. The presence of a chloro-substituent can enhance lipophilicity, potentially aiding in membrane penetration.
Hypothesized Mechanism of Action
Caption: Hypothesized Antimicrobial Mechanisms of Pyridinone Derivatives.
Further studies, such as membrane permeability assays, DNA gyrase inhibition assays, and metabolic profiling, would be necessary to elucidate the precise mechanism of action for this specific compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial properties of this compound. By systematically determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can gain valuable insights into its potential as a lead compound for the development of new antimicrobial agents. The versatility of the pyridinone scaffold suggests that further derivatization and structure-activity relationship studies could yield even more potent and selective antimicrobial compounds.[1]
References
Application Notes & Protocols: A Phased Approach to Evaluating the Anticancer Properties of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
Introduction The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects[1]. Novel pyridinone-containing molecules have garnered significant attention for their antiproliferative activity against various human tumor cell lines[1][2]. This document outlines a comprehensive, phased experimental strategy for the preclinical evaluation of a specific pyridinone derivative, 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one (referred to herein as C6-HMP).
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to provide the scientific rationale behind each experimental phase, ensuring a logical progression from broad screening to mechanistic investigation and eventual in vivo validation. The workflow is designed to rigorously characterize the compound's anticancer potential, identify its mechanism of action, and provide the foundational data necessary for further development.
Phase 1: Foundational In Vitro Cytotoxicity and Viability Screening
Application Note: Establishing a Baseline of Bioactivity The initial and most critical step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation[3][4]. This phase aims to quantify the cytotoxic or cytostatic potency of C6-HMP across a panel of diverse cancer cell lines. The primary output is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%[5]. This value is fundamental, as it informs the concentrations used in all subsequent, more complex mechanistic assays. We will employ the MTT assay, a robust and widely used colorimetric method that measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells[6][7].
Experimental Workflow: From Screening to Validation
The following diagram illustrates the overall experimental progression detailed in this guide.
Caption: A logical workflow for anticancer compound evaluation.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability[8].
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a series of dilutions of C6-HMP in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of C6-HMP (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals[7][8].
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization solution) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[8].
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm should be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Hypothetical Cytotoxicity of C6-HMP
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 21.8 |
| A549 | Lung Carcinoma | 18.5 |
| HCT116 | Colorectal Carcinoma | 12.4 |
| K562 | Chronic Myelogenous Leukemia | 9.7 |
Phase 2: Elucidating the Mechanism of Cell Death and Proliferation Arrest
Application Note: Is it Apoptosis, Necrosis, or Cell Cycle Arrest? Once we establish that C6-HMP reduces cell viability, the next logical question is how. A reduction in viable cells can be due to induced programmed cell death (apoptosis), direct cell lysis (necrosis), or an arrest of the cell division cycle (cytostatic effect)[3][9]. Distinguishing between these outcomes is crucial for understanding the compound's therapeutic potential. We use flow cytometry for two key assays:
-
Annexin V/Propidium Iodide (PI) Staining: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, can then bind to these cells[10]. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost, allowing it to stain the DNA[11][12].
-
Propidium Iodide (PI) DNA Staining for Cell Cycle Analysis: By staining fixed cells with PI, which binds stoichiometrically to DNA, we can quantify the amount of DNA in each cell. This allows us to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing if the compound causes cells to accumulate in a specific phase[13][14][15].
Protocol 2.1: Annexin V/PI Apoptosis Assay
This protocol is based on established methods for detecting apoptosis by flow cytometry[11][12][16].
-
Cell Treatment: Seed cells in 6-well plates and treat with C6-HMP at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes[16].
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL[10][11].
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution (working solution of ~100 µg/mL)[10][12].
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[10][11].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+)[11].
Principle of Annexin V / PI Staining
Caption: Quadrants in an Annexin V/PI flow cytometry plot.
Protocol 2.2: Cell Cycle Analysis with Propidium Iodide
This protocol outlines a standard procedure for preparing cells for DNA content analysis[13][17][18].
-
Cell Treatment: Seed cells in 6-well plates and treat with C6-HMP at IC50 concentration for 24 hours.
-
Harvesting: Harvest cells as described in Protocol 2.1.
-
Fixation: Wash cells once with cold PBS. Resuspend the pellet (approx. 1-2 x 10⁶ cells) and fix by adding the cells dropwise into 5-10 mL of ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves DNA integrity[13][17]. Incubate for at least 2 hours at 4°C (or overnight at -20°C).
-
Washing: Centrifuge the fixed cells at ~300 x g for 10 minutes, discard the ethanol, and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 300-500 µL of a PI staining solution containing RNase A[17]. RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA[13][18].
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples by flow cytometry using a linear scale for fluorescence detection. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Hypothetical Cell Cycle Distribution in HCT116 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.1 | 29.5 | 15.4 |
| C6-HMP (12.4 µM) | 25.3 | 20.1 | 54.6 |
Phase 3: Assessing Impact on Cancer Cell Migration and Invasion
Application Note: Targeting Metastasis A key hallmark of malignant cancer is its ability to metastasize, a process involving cell migration and invasion through the extracellular matrix (ECM)[19]. An effective anticancer agent may not only kill tumor cells but also inhibit their ability to spread. We use two complementary assays to assess this:
-
Wound Healing (Scratch) Assay: This is a straightforward and widely used method to study collective cell migration in vitro. A "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time[20][21]. It provides an excellent measure of 2D cell migration.
-
Transwell Invasion Assay: This assay provides a more physiologically relevant model of invasion. Cells are seeded in the top chamber of an insert which has a porous membrane coated with a layer of ECM proteins (like Matrigel). To reach a chemoattractant in the lower chamber, cells must actively degrade and migrate through this ECM barrier[22][23][24].
Protocol 3.1: Wound Healing (Scratch) Assay
This protocol is based on standard scratch assay methodologies[20][21].
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will form a fully confluent monolayer within 24 hours.
-
Creating the Wound: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of the monolayer. Apply consistent pressure to ensure a uniform gap[20][21].
-
Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells. Replace with fresh, low-serum medium containing C6-HMP at sub-lethal concentrations (e.g., 0.25x and 0.5x IC50) to minimize confounding effects from cytotoxicity.
-
Imaging: Immediately capture an image of the wound at time 0. Place the plate back in the incubator and capture subsequent images of the same field of view at regular intervals (e.g., 6, 12, and 24 hours).
-
Analysis: Quantify the area of the gap at each time point using imaging software (like ImageJ). Calculate the percentage of wound closure relative to the time 0 image. Compare the closure rate between treated and control wells.
Protocol 3.2: Transwell Invasion Assay
This protocol is adapted from established methods for assessing cell invasion[22][23][25].
-
Insert Preparation: Thaw Matrigel (or another ECM) on ice. Dilute it with cold, serum-free medium and coat the top surface of 8 µm pore size Transwell inserts. Incubate at 37°C for at least 1 hour to allow the gel to solidify[22][23].
-
Cell Preparation: Culture cells to ~80% confluency and then serum-starve them for 12-24 hours. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate. Seed 5 x 10⁴ cells in 100 µL of serum-free medium (containing C6-HMP or vehicle) into the upper chamber of the coated inserts[22].
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Processing: After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the bottom of the membrane with 70% ethanol or methanol for 10-20 minutes. Stain the cells with 0.1% Crystal Violet for 10-20 minutes[22][25].
-
Quantification: Thoroughly wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several microscopic fields per insert.
Diagram of a Transwell Invasion Assay
Caption: Schematic of a Transwell invasion assay setup.
Phase 4: Signaling Pathway Analysis
Application Note: Identifying Molecular Targets The cellular behaviors observed in Phases 1-3 (e.g., apoptosis, G2/M arrest) are controlled by complex intracellular signaling pathways. Identifying which pathways are modulated by C6-HMP is key to understanding its specific mechanism of action. Western blotting is a powerful technique used to detect and quantify specific proteins in a cell lysate[26]. By probing for key proteins in pathways commonly dysregulated in cancer—such as the PI3K/AKT/mTOR pathway (cell survival and proliferation) and the MAPK pathway (stress response and apoptosis)—we can identify potential molecular targets of our compound[27][28].
Protocol 4: Western Blotting
This is a generalized protocol for Western blotting, which should be optimized for specific antibodies[29].
-
Cell Lysis: Treat cells with C6-HMP as in previous experiments. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in SDS sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total-AKT, p21, Caspase-3) overnight at 4°C with gentle agitation[29]. Dilutions should be as per the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across lanes.
Hypothetical Signaling Pathway Modulation by C6-HMP
Caption: Potential mechanism of C6-HMP via PI3K/AKT pathway inhibition.
Phase 5: In Vivo Efficacy Assessment
Application Note: Validating Anticancer Activity in a Living System While in vitro assays are essential for initial screening and mechanistic studies, they cannot fully replicate the complex microenvironment of a tumor within a living organism[30]. Therefore, validating the efficacy of C6-HMP in vivo is a critical step before it can be considered for further clinical development[31]. The cell line-derived xenograft (CDX) model is a standard and widely used preclinical model in oncology[32][33][34]. In this model, human cancer cells are implanted subcutaneously into immunodeficient mice, which lack an adaptive immune system and therefore do not reject the human cells[33][35]. This allows the human tumor to grow, enabling the evaluation of the compound's ability to inhibit tumor growth in a systemic context.
Protocol 5: Cell Line-Derived Xenograft (CDX) Mouse Model
This protocol provides a high-level overview of a typical CDX study. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID mice)[32][34].
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10⁶ HCT116 cells) into the flank of each mouse[35].
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Treatment Administration: Administer C6-HMP to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution on the same schedule.
-
Monitoring and Measurement: Measure tumor volume (typically using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be preserved for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for the treated group compared to the control group. Analyze the statistical significance of the differences in tumor volume and weight.
Data Presentation: Hypothetical In Vivo Efficacy in HCT116 Xenograft Model
| Group | Treatment | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| 1 | Vehicle Control | 1250 ± 110 | - |
| 2 | C6-HMP (25 mg/kg) | 575 ± 85 | 54% |
| 3 | Positive Control (e.g., 5-FU) | 450 ± 70 | 64% |
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 20. clyte.tech [clyte.tech]
- 21. bio-protocol.org [bio-protocol.org]
- 22. snapcyte.com [snapcyte.com]
- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. clyte.tech [clyte.tech]
- 25. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 26. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 27. benchchem.com [benchchem.com]
- 28. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. ijpbs.com [ijpbs.com]
- 31. iv.iiarjournals.org [iv.iiarjournals.org]
- 32. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 33. blog.crownbio.com [blog.crownbio.com]
- 34. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 35. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
Application Notes and Protocols for the Purification of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
Abstract
This document provides a comprehensive guide to the purification of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] Purity of this building block is paramount to ensure the desired yield, safety, and efficacy of the final active pharmaceutical ingredient (API). We present detailed protocols for three primary purification techniques: Recrystallization, Acid-Base Extraction, and Flash Column Chromatography. The guide explains the rationale behind each method, based on the specific physicochemical properties of the target compound, and includes methods for purity validation.
Introduction and Compound Profile
This compound (CAS: 89379-84-0, Molecular Formula: C₆H₆ClNO₂, Molecular Weight: 159.57 g/mol ) is a heterocyclic compound featuring a substituted pyridinone core.[1] Its structure incorporates both polar (hydroxyl, amide) and non-polar (methyl, chloro) functionalities, granting it a unique solubility and reactivity profile.[1][2] The presence of acidic protons on the hydroxyl and ring nitrogen groups, alongside the potential for protonation of the ring nitrogen, imparts amphoteric characteristics that can be strategically exploited for purification.
The primary challenge in its purification is the removal of structurally similar impurities, such as starting materials, over-chlorinated or de-chlorinated analogs, and other side-products from its synthesis.[3] The selection of an appropriate purification strategy is therefore critical and depends on the nature of the impurities, the scale of the purification, and the desired final purity level.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₂ | [1] |
| Molecular Weight | 159.57 g/mol | [1] |
| Boiling Point | 500.1 °C at 760 mmHg | [1] |
| Density | 1.481 g/cm³ | [1] |
| Appearance | Off-white to light yellow solid (typical) | Assumed |
Structural Features Influencing Purification
Understanding the molecule's functional groups is key to designing an effective purification strategy.
Caption: Key structural features of the target compound.
Purification Strategy Workflow
The overall workflow involves selecting a primary purification method based on the initial purity and impurity profile, followed by rigorous analytical validation.
Caption: General workflow for purification and analysis.
Technique 1: Recrystallization
Recrystallization is a technique that purifies a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[4] Impurities are ideally left behind in the solvent (mother liquor). The key is selecting an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[4]
Rationale: This method is effective for removing small amounts of impurities from a solid that is already relatively pure (>90%). It is often scalable and cost-effective.
Protocol: Recrystallization from Ethanol/Water
Materials:
-
Crude this compound
-
Ethanol (Reagent grade)
-
Deionized Water
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., start with 20-30 mL) and heat the mixture to a gentle boil with stirring until the solid dissolves completely.[4]
-
Scientist's Note: Use a flask size that is approximately double the expected final solvent volume to prevent boiling over. Only add enough solvent to fully dissolve the solid at the boiling point to ensure supersaturation upon cooling.
-
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Re-heat to boiling for 5-10 minutes.
-
Rationale: Activated carbon adsorbs high molecular weight colored impurities. Never add carbon to a boiling solution, as it can cause violent bumping.
-
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon or any insoluble impurities.
-
Crystallization: To the hot, clear filtrate, add deionized water dropwise until a slight, persistent cloudiness (turbidity) is observed. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Rationale: This process creates a saturated mixed-solvent system. Water acts as an anti-solvent, reducing the compound's solubility.
-
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and minimize product loss to the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold ethanol/water (same ratio as the final solvent mixture) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.
Technique 2: Acid-Base Extraction
This powerful liquid-liquid extraction technique separates compounds based on their differing acid-base properties.[5][6] We exploit the acidic nature of the 4-hydroxy-pyridin-2-one to convert it into a water-soluble salt, separating it from neutral or basic organic impurities.[7]
Rationale: This method is highly effective for removing non-acidic (neutral or basic) impurities, even if they are present in significant quantities. It relies on the differential solubility of the compound's neutral and ionic forms in immiscible organic and aqueous phases.[5]
Protocol: Purification via Basic Extraction
Materials:
-
Crude this compound
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
2 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
pH paper or pH meter
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude material (e.g., 5.0 g) in an organic solvent like Ethyl Acetate (100 mL) in a separatory funnel. If there are insoluble materials, filter them off first.
-
Base Wash: Add 1 M NaOH solution (50 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[8] Allow the layers to separate.
-
Rationale: The NaOH deprotonates the acidic pyridinone, forming the sodium salt. This ionic salt is highly soluble in the aqueous (bottom) layer and is extracted from the organic layer.[6]
-
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with another portion of 1 M NaOH (50 mL) to ensure complete recovery of the product. Combine the aqueous extracts.
-
Scientist's Note: At this stage, neutral and basic impurities remain in the organic layer, which can be discarded.
-
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2 M HCl dropwise until the solution becomes acidic (pH ~2-3, check with pH paper).[7] A precipitate of the purified product should form.
-
Rationale: Acidification reprotonates the salt, regenerating the neutral, water-insoluble compound, causing it to precipitate out of the aqueous solution.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum at 40-50 °C.
Technique 3: Flash Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[9] For a moderately polar compound like this, normal-phase chromatography on silica gel is a viable option.
Rationale: This is the most powerful technique for separating compounds with very similar polarities. It is excellent for achieving very high purity but can be less scalable and more resource-intensive than the other methods. The basic nature of the pyridine ring can sometimes cause "tailing" or streaking on acidic silica gel; adding a small amount of acid or base to the eluent can mitigate this.[10]
Protocol: Silica Gel Chromatography
Materials:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA) or Acetic Acid (AcOH) (optional)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Fraction collection tubes
Procedure:
-
Eluent Selection: Determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good system will give the target compound an Rf value of ~0.2-0.4. A common starting point is a mixture of DCM and MeOH (e.g., 95:5).
-
Scientist's Note: If tailing is observed on the TLC plate, add 0.5% TEA (for basic compounds) or 0.5% AcOH (for acidic compounds) to the eluent system to improve the spot shape.
-
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like DCM/MeOH. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Rationale: Dry loading often results in better separation (sharper bands) for compounds that are not highly soluble in the mobile phase.
-
-
Elution: Carefully add the eluent to the top of the column and apply pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the separation by collecting small spots from the eluate onto a TLC plate and visualizing under a UV lamp.
-
Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified solid.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Purity Analysis and Characterization
After any purification procedure, the purity and identity of the final product must be confirmed.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to assess purity. A pure compound should appear as a single spot.[11]
-
High-Performance Liquid Chromatography (HPLC): The standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile/water with a TFA or formic acid modifier is a typical starting point. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound and can help identify impurities if their concentration is significant (>1%).[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]
Method Comparison
| Feature | Recrystallization | Acid-Base Extraction | Flash Chromatography |
| Typical Purity | >99% (if starting >90%) | >98% | >99.5% |
| Yield | Moderate to High (60-90%) | High (>85%) | Moderate (50-80%) |
| Scalability | Excellent | Excellent | Poor to Moderate |
| Time/Labor | Low | Low | High |
| Cost | Low | Low | High (Solvents, Silica) |
| Best For... | Removing minor impurities from a mostly pure solid. | Removing neutral/basic impurities. | Separating complex mixtures or achieving highest purity. |
References
- 1. innospk.com [innospk.com]
- 2. Buy this compound | 89379-84-0 [smolecule.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. reddit.com [reddit.com]
- 11. impactfactor.org [impactfactor.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable heterocyclic compound. As a versatile intermediate in the synthesis of more complex molecules, particularly for pharmaceutical development, mastering its synthesis is crucial.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant strategies for synthesizing this pyridinone derivative:
-
Direct Chlorination: This is often the more direct route, involving the selective chlorination of the precursor, 4-hydroxy-5-methylpyridin-2(1H)-one. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.[1] The choice of reagent and reaction conditions is critical to avoid over-chlorination or other side reactions.
-
Cyclization Reactions: This approach builds the pyridinone ring from acyclic precursors. While potentially more complex, it allows for greater control over the substitution pattern. For instance, a one-pot synthesis might involve the condensation of appropriate precursors to form the heterocyclic ring directly.[1] However, this guide will focus on troubleshooting the more common direct chlorination route.
Q2: What are the key structural features and properties of this compound?
This compound, with the chemical formula C₆H₆ClNO₂, is a pyridinone featuring a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position.[1][2] It has a molecular weight of 159.57 g/mol .[2] Its structure imparts both stability and reactivity, making it a useful building block. The presence of both a hydroxyl group and a chlorine atom allows for subsequent functionalization, such as nucleophilic substitution reactions.[2]
Q3: What are the primary safety considerations when handling the reagents for this synthesis?
Safety is paramount. When using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), the following precautions are mandatory:
-
Work in a certified fume hood: These reagents are corrosive, toxic upon inhalation, and react violently with water to release HCl gas.
-
Use appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Handle under inert atmosphere: Both reagents are sensitive to moisture. Reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
-
Quenching: Excess chlorinating agent must be quenched carefully and slowly, typically by adding the reaction mixture to ice-water or a cold, dilute basic solution in a fume hood.
Troubleshooting Guide: Direct Chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one
This section addresses specific problems you may encounter during the synthesis.
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Q4: My final yield is significantly lower than expected. What are the common causes?
Low yield is a frequent challenge in heterocyclic synthesis.[3] A systematic approach is key to identifying the root cause.
-
Cause A: Impure Starting Material: The purity of your starting material, 4-hydroxy-5-methylpyridin-2(1H)-one, is critical. Impurities can consume the chlorinating agent or lead to unwanted side products that complicate purification and reduce the isolated yield.
-
Solution: Ensure the precursor is pure and completely dry. Recrystallize it if necessary and confirm its purity via melting point or NMR spectroscopy.
-
-
Cause B: Inactive or Degraded Chlorinating Agent: Thionyl chloride and PCl₅ are highly reactive and can degrade upon exposure to atmospheric moisture.
-
Solution: Use a fresh bottle of the chlorinating agent or distill it immediately before use. Ensure all glassware is rigorously dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar).
-
-
Cause C: Suboptimal Reaction Temperature: The reaction temperature is a delicate balance. Too low, and the reaction may be incomplete; too high, and you risk decomposition or the formation of undesired byproducts.[3]
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Start with established literature conditions and perform small-scale experiments to find the optimal temperature. A gradual increase from 0 °C to room temperature or gentle reflux is a common strategy.
-
-
Cause D: Incorrect Stoichiometry: Using an insufficient amount of the chlorinating agent will result in an incomplete reaction. Conversely, a large excess can lead to side reactions and difficult purification.
-
Solution: Typically, 1.1 to 1.5 equivalents of the chlorinating agent are used. Carefully calculate and measure the required amount. For solid reagents like PCl₅, ensure it is weighed quickly to minimize moisture absorption.
-
Q5: My TLC plate shows multiple spots, indicating significant impurity formation. What are these side products and how can I avoid them?
The formation of multiple products is a common issue.[3] Understanding the potential side reactions is crucial for suppression.
-
Side Product A: Dichloro- species: Over-chlorination can occur, potentially at the hydroxyl group, leading to the formation of a dichloro- derivative. This is more likely with aggressive conditions (high temperature, large excess of chlorinating agent).
-
Solution: Maintain strict temperature control, often starting the reaction at a lower temperature (e.g., 0 °C). Use a minimal excess of the chlorinating agent and monitor the reaction closely by TLC to stop it once the starting material is consumed.
-
-
Side Product B: Unreacted Starting Material: A prominent spot corresponding to your starting material indicates an incomplete reaction.
-
Solution: This points to issues with reagent activity, insufficient reaction time, or low temperature. Refer to the solutions in Q4 regarding reagent quality and reaction conditions.
-
-
Side Product C: Tarry Polymerization Products: Pyridinone rings can be sensitive to strongly acidic or high-temperature conditions, leading to decomposition or polymerization.
-
Solution: Avoid excessively high temperatures or prolonged reaction times. The choice of solvent can also be critical; a non-polar, inert solvent like dichloromethane (DCM) or chloroform is often preferred over more reactive solvents.
-
Q6: The reaction seems to stall and does not proceed to completion, even after extended time. Why is this happening?
A stalled reaction is typically due to reagent deactivation or poor reaction kinetics.
-
Cause A: Moisture Contamination: This is the most common culprit. Even trace amounts of water will rapidly consume the chlorinating agent, effectively stopping the reaction.
-
Solution: Use oven- or flame-dried glassware. Dry your solvent using appropriate methods (e.g., distillation over CaH₂ for DCM). Ensure the reaction is maintained under a positive pressure of an inert gas.
-
-
Cause B: Poor Solubility: If the starting material has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be very slow.
-
Solution: Consider a different inert solvent in which the starting material is more soluble. Alternatively, a co-solvent system might be effective. Gentle heating can improve solubility, but must be balanced against the risk of side product formation.
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound.
Objective: To synthesize this compound via chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one.
Materials:
-
4-hydroxy-5-methylpyridin-2(1H)-one (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-hydroxy-5-methylpyridin-2(1H)-one (e.g., 5.0 g).
-
Dissolution: Add anhydrous DCM (100 mL) to the flask. Stir the suspension. Add a catalytic amount of DMF (2-3 drops).
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Add thionyl chloride (1.2 eq) dropwise to the suspension via the dropping funnel over 30 minutes. Caution: The reaction may be exothermic and release gas.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol/DCM eluent) until the starting material spot is no longer visible.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the excess SOCl₂ and neutralize the acid. Perform this step in a fume hood as it will evolve gas vigorously.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.
Synthesis Pathway Diagram
Caption: Direct chlorination synthesis pathway.
Summary of Key Optimization Parameters
For ease of reference, the table below summarizes the critical parameters for optimizing the synthesis.
| Parameter | Recommended Range | Rationale |
| Temperature | 0 °C to Room Temp. | Balances reaction rate against the formation of over-chlorinated or decomposition byproducts.[3] |
| SOCl₂ Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete conversion without promoting excessive side reactions. |
| Solvent | Anhydrous DCM/CHCl₃ | Inert solvent that provides moderate solubility and does not react with the chlorinating agent. |
| Reaction Time | 4 - 8 hours | Typically sufficient for completion; should be confirmed by TLC monitoring.[3] |
| Atmosphere | Dry Nitrogen or Argon | Prevents decomposition of the moisture-sensitive chlorinating agent. |
References
common side reactions in the synthesis of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridinone derivative. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.
I. Troubleshooting Guide: Common Side Reactions and Solutions
The synthesis of this compound is typically a two-step process:
-
Step 1: Synthesis of the precursor, 4-hydroxy-5-methylpyridin-2(1H)-one. This is commonly achieved through a Guareschi-Thorpe condensation of ethyl acetoacetate and cyanoacetamide.
-
Step 2: Chlorination of the precursor to yield the final product. This is generally carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
This guide is structured to address the specific issues that may arise in each of these steps.
Step 1: Synthesis of 4-hydroxy-5-methylpyridin-2(1H)-one
Issue 1.1: Low Yield of the Desired Pyridinone Precursor
Question: I am getting a low yield of 4-hydroxy-5-methylpyridin-2(1H)-one from the reaction of ethyl acetoacetate and cyanoacetamide. What are the possible causes and how can I improve the yield?
Answer:
Low yields in the Guareschi-Thorpe condensation for pyridone synthesis can often be attributed to several factors. The reaction mechanism involves the initial formation of cyanoacetamide from an ammonia source, followed by a Michael addition and subsequent cyclization.[1] Side reactions can occur at various stages of this process.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete formation of cyanoacetamide | If using an ammonia source like ammonium acetate, the equilibrium might not fully favor the formation of cyanoacetamide from ethyl cyanoacetate.[1] | Consider using pre-formed cyanoacetamide as a starting material to bypass this initial step. |
| Self-condensation of starting materials | Ethyl acetoacetate can undergo self-condensation (e.g., Claisen condensation) under basic conditions, reducing the amount available for the desired reaction. | Ensure slow, controlled addition of the base to the reaction mixture. Maintaining a lower reaction temperature initially can also minimize self-condensation. |
| Suboptimal reaction conditions | The choice of base and solvent significantly impacts the reaction outcome. | A study on the synthesis of related pyridones found that using potassium carbonate (K₂CO₃) as the base in ethanol provided a purer product compared to potassium hydroxide (KOH).[2] |
| Hydrolysis of starting materials or intermediates | The presence of excess water can lead to the hydrolysis of the ester (ethyl acetoacetate) and nitrile (cyanoacetamide) functionalities. | Use anhydrous solvents and reagents. If using an aqueous ammonia source, ensure the reaction conditions are optimized to drive the reaction forward. |
Experimental Protocol: Optimized Synthesis of 4-hydroxy-5-methylpyridin-2(1H)-one
-
To a stirred solution of ethyl acetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in anhydrous ethanol, add potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-hydroxy-5-methylpyridin-2(1H)-one.
Step 2: Chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one
Issue 2.1: Formation of Impurities and Over-chlorination
Question: During the chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one with thionyl chloride, I am observing multiple spots on my TLC, suggesting the formation of byproducts. How can I avoid this?
Answer:
Chlorination of hydroxypyridinones is a critical step that requires careful control of reaction conditions to prevent the formation of undesired byproducts.[3] Thionyl chloride and phosphorus pentachloride are powerful chlorinating agents that can react with multiple functional groups in the molecule.[2][4]
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Over-chlorination | The 4-hydroxyl group can also be chlorinated, leading to the formation of a dichloro-substituted byproduct. This is more likely to occur with excess chlorinating agent or at elevated temperatures. | Use a stoichiometric amount of the chlorinating agent (typically 1.0-1.2 equivalents). Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the chlorinating agent. |
| Reaction with the pyridinone carbonyl group | Phosphorus pentachloride is known to convert carbonyl groups (C=O) to dichlorides (CCl₂).[2] While less common with thionyl chloride under mild conditions, it can be a potential side reaction. | Prefer thionyl chloride over phosphorus pentachloride for this specific transformation if this side reaction is observed. Use of a non-polar solvent can also help to moderate the reactivity. |
| Decomposition of the starting material or product | The pyridinone ring can be sensitive to harsh acidic conditions generated during the reaction (release of HCl). | The reaction can be performed in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine) to scavenge the generated HCl. |
| Ring chlorination at other positions | Although less common, under forcing conditions, electrophilic chlorination at other positions on the pyridine ring could occur. | Adhere to mild reaction conditions and monitor the reaction progress closely by TLC to stop the reaction once the starting material is consumed. |
Experimental Protocol: Controlled Chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one
-
Suspend 4-hydroxy-5-methylpyridin-2(1H)-one (1.0 eq) in an inert solvent such as dichloromethane (DCM) or chloroform.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding it to ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried to afford this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the methyl group at the 5-position in the synthesis and properties of the final compound?
A1: The methyl group at the 5-position can influence the electronic properties of the pyridine ring, which may affect the reactivity of the other functional groups. For instance, it can have a modest directing effect in electrophilic substitution reactions, although the primary directing groups are the hydroxyl and carbonyl functionalities. In the context of drug development, the methyl group can enhance the lipophilicity of the molecule, which may improve its bioavailability.[1]
Q2: Can I use other chlorinating agents besides thionyl chloride or phosphorus pentachloride?
A2: While thionyl chloride and phosphorus pentachloride are the most commonly cited reagents for this type of transformation, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) could potentially be used. However, the reactivity and selectivity of each reagent will differ, and reaction conditions would need to be carefully optimized to avoid side reactions.
Q3: My final product, this compound, is colored. Is this normal and how can I purify it?
A3: The pure compound is typically a white to off-white solid. A colored product suggests the presence of impurities, which could be residual starting materials, byproducts, or decomposition products. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane. Column chromatography on silica gel can also be employed for more challenging purifications.
Q4: How can I confirm the structure of my final product and identify any impurities?
A4: The structure of this compound should be confirmed using standard analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will provide information on the chemical environment of the protons and carbons, respectively. Mass spectrometry will confirm the molecular weight of the compound. The presence of impurities can often be detected as extra peaks in the NMR spectra or additional signals in the mass spectrum.
III. Reaction Pathways and Side Reactions
To provide a clearer understanding of the chemical transformations and potential pitfalls, the following diagrams illustrate the main reaction pathways and common side reactions.
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
IV. References
-
Khazaei, A., & Anary-Abbasinejad, M. (2014). Four-Component Reaction Between Cyanoacetamide, Aryl Aldehydes and Ethyl Acetoacetate with Ammonium Acetate. Chemical Science Transactions, 3(3), 977-982.
-
Al-Mousawi, S. M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25356-25363. --INVALID-LINK--
-
Smolecule. (n.d.). Buy this compound | 89379-84-0. --INVALID-LINK--
-
Mijin, D. Ž., & Mišić-Vuković, M. M. (1994). Investigation of the reaction conditions for the synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society, 59(12), 959-965.
-
Wikipedia. (2024). Phosphorus pentachloride. --INVALID-LINK--
-
Sciencemadness Wiki. (n.d.). Phosphorus pentachloride. --INVALID-LINK--
-
Payne, D. S. (1953). The electrolytic conductance of solutions of phosphorus pentachloride. Journal of the Chemical Society (Resumed), 1052-1053.
-
Wyman, D. P., Wang, J. Y. C., & Freeman, W. R. (1963). Hydrocarbon Chlorinations with Phosphorus Pentachloride. The Journal of Organic Chemistry, 28(11), 3173–3176.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 2. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 3. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 4. Phosphorus pentachloride - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Purification of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one by Chromatography
Welcome to our dedicated technical support guide for the chromatographic purification of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic compound. Leveraging its unique physicochemical properties is key to achieving high purity. This guide provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows.
The compound this compound possesses a molecular formula of C₆H₆ClNO₂ and a molecular weight of 159.57 g/mol .[1] Its structure, featuring a pyridinone core with chloro, hydroxyl, and methyl substituents, imparts both polar and non-polar characteristics.[1][2] This duality can present unique challenges and opportunities in chromatographic separation, which we will explore in detail.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Scenario 1: The compound is not eluting from a silica gel column.
Question: I've loaded my crude this compound onto a silica gel column and have been flushing with my calculated mobile phase, but I'm not seeing my product elute. What's going on?
Answer:
This is a common issue, particularly with polar compounds like your pyridinone derivative. The hydroxyl group on the pyridine ring can lead to strong interactions with the acidic silanol groups of the silica gel, causing it to remain adsorbed. Here’s a systematic approach to resolving this:
-
Assess Compound Stability: First, ensure your compound is not degrading on the silica gel.[3] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3]
-
Increase Mobile Phase Polarity: Your compound may simply require a more polar mobile phase to elute. If you are using a standard solvent system like ethyl acetate/hexane, gradually increase the proportion of the more polar solvent. If you are already at 100% ethyl acetate, you may need to introduce a stronger, more polar solvent like methanol or isopropanol. A common practice for highly polar compounds is to use a mobile phase of dichloromethane with a gradient of methanol (e.g., 0-10%).
-
Consider Solvent System Modification:
-
Acidification: Adding a small amount of a volatile acid, such as acetic acid (0.1-1%), to your mobile phase can help. The acid will protonate the pyridinone, reducing its interaction with the silica gel and improving its elution profile.
-
Basification: Conversely, if your compound is acidic, adding a small amount of a volatile base like triethylamine can have a similar effect.
-
-
Reverse-Phase Chromatography as an Alternative: If your compound is highly polar and difficult to elute from silica, reverse-phase chromatography may be a more suitable technique.[3] In this case, you would use a non-polar stationary phase (like C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][5]
Scenario 2: The compound is eluting with impurities or showing poor separation (tailing/streaking).
Question: My compound is coming off the column, but the fractions are not pure. On the TLC plate, the spot is streaked or tailing significantly. How can I improve the separation?
Answer:
Poor separation and peak tailing are often intertwined issues. Tailing can obscure closely eluting impurities. Here are the primary causes and solutions:
-
Inappropriate Solvent System: The chosen mobile phase may not be optimal for achieving good separation between your compound and the impurities. Re-evaluate your TLC analysis to find a solvent system that gives a clear separation with a retention factor (Rf) for your target compound between 0.2 and 0.4.
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Sample Loading Technique: The way you load your sample onto the column is critical.
-
Wet Loading: If you dissolve your sample in the mobile phase, use the absolute minimum amount of solvent.[6] A large volume of loading solvent will lead to a broad initial band and poor separation.
-
Dry Loading: For compounds that are not very soluble in the mobile phase, dry loading is recommended.[6] Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]
-
-
Improve Peak Shape:
-
As mentioned in the previous scenario, adding a modifier to your mobile phase (e.g., a small amount of acid) can often improve peak shape by minimizing interactions with the stationary phase.
-
For reverse-phase HPLC, adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases is a standard practice to achieve sharp peaks for polar analytes.[4]
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general decision-making process for troubleshooting column chromatography issues.
References
- 1. innospk.com [innospk.com]
- 2. Buy this compound | 89379-84-0 [smolecule.com]
- 3. Chromatography [chem.rochester.edu]
- 4. scispace.com [scispace.com]
- 5. [Analysis of the pyridinoline and deoxypyridinoline in urine by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Ensuring the Stability of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one in Solution
Welcome to the dedicated technical support center for 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile pyridinone derivative in their experimental workflows. Our goal is to provide you with in-depth technical guidance and practical troubleshooting strategies to mitigate degradation and ensure the integrity of your results.
Introduction to the Stability Challenges of this compound
This compound is a promising heterocyclic compound with applications in pharmaceutical development due to its potential antimicrobial and antioxidant properties[1]. Its structure, featuring a chlorinated pyridinone ring, makes it a valuable synthetic building block but also susceptible to various degradation pathways in solution[1]. Understanding and controlling these degradation processes is paramount for reproducible and reliable experimental outcomes.
This guide will address the primary stability concerns—photodegradation, hydrolysis, and oxidation—and provide actionable protocols to maintain the compound's integrity.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a yellow discoloration over time. What is the likely cause?
A yellowing of the solution is a common indicator of degradation, often due to oxidation or photodegradation. The pyridinone ring system can be susceptible to oxidative processes, which can be accelerated by exposure to light and the presence of trace metal ions.
Q2: I'm observing inconsistent results in my bioassays. Could this be related to the stability of the compound?
Absolutely. The degradation of this compound leads to a decrease in the concentration of the active compound and the formation of impurities with potentially different biological activities. This can significantly impact the accuracy and reproducibility of your experimental results.
Q3: What are the ideal storage conditions for a stock solution of this compound?
For optimal stability, stock solutions should be stored at -20°C or -80°C in amber-colored, tightly sealed vials to protect from light and moisture[2]. It is also advisable to purge the headspace of the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Q4: Which solvents are recommended for dissolving this compound?
The choice of solvent is critical. While solubility needs to be considered, the stability of the compound in the chosen solvent is equally important. Aprotic solvents like DMSO or DMF are often used for stock solutions. For aqueous buffers in experiments, it is crucial to control the pH and use freshly prepared solutions.
Troubleshooting Guide: Degradation of this compound in Solution
| Problem | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Photodegradation | 1. Prepare and handle all solutions in a dark room or under low-light conditions. 2. Use amber-colored glassware or wrap containers in aluminum foil. 3. Compare chromatograms with a freshly prepared, light-protected sample to identify degradation peaks. |
| Loss of biological activity in cell-based assays | Hydrolysis at physiological pH | 1. Minimize the pre-incubation time of the compound in the cell culture medium. 2. Consider using a buffer system that maintains a pH closer to neutral, where the compound may be more stable. 3. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Precipitate formation in aqueous solutions | Poor solubility or pH-dependent solubility | 1. Verify the solubility of the compound in your specific buffer system. 2. Adjust the pH of the solution, as pyridinone derivatives can have varying solubility at different pH values. 3. Consider the use of a co-solvent, but first, verify its compatibility with your experimental system. |
| Inconsistent results between experimental repeats | Oxidative degradation of stock solutions | 1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. 2. Purge stock solution vials with an inert gas before sealing and freezing. 3. Consider adding a suitable antioxidant to your solution, after confirming it does not interfere with your assay. |
In-Depth Technical Guidance and Protocols
Understanding and Preventing Photodegradation
Pyridinone structures are known to be light-sensitive, and the presence of a halogen atom can sometimes increase this sensitivity. Exposure to UV or even ambient laboratory light can lead to the formation of degradation products.
This protocol is adapted from ICH Q1B guidelines and can help you determine the photosensitivity of your compound.
Objective: To evaluate the impact of light exposure on the stability of this compound in solution.
Materials:
-
This compound
-
Chosen solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
Transparent and amber-colored vials
-
Aluminum foil
-
Photostability chamber with a light source compliant with ICH Q1B (providing a minimum of 1.2 million lux hours and 200 watt-hours per square meter of near UV energy)[3]
-
HPLC or LC-MS system for analysis
Procedure:
-
Sample Preparation: Prepare a solution of the compound at a known concentration.
-
Control Sample: Transfer an aliquot of the solution to an amber vial and wrap it completely in aluminum foil. This will serve as the dark control.
-
Exposed Sample: Transfer an aliquot of the solution to a transparent vial.
-
Exposure: Place both the control and exposed samples in the photostability chamber.
-
Analysis: At predetermined time points, withdraw aliquots from both samples and analyze them by a validated stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the exposed sample with the control. A decrease in the main peak area and/or the appearance of new peaks in the exposed sample indicates photodegradation.
-
Work in a Dimly Lit Environment: Handle the solid compound and its solutions under low-light conditions[2][4].
-
Use Protective Glassware: Always use amber-colored volumetric flasks, vials, and other glassware[2][4].
-
Foil Wrapping: For additional protection, wrap containers with aluminum foil[2][4].
Mitigating Hydrolytic Degradation
The 4-hydroxy-2-pyridinone scaffold is susceptible to hydrolysis, particularly under acidic or alkaline conditions. The lactam ring can be cleaved, leading to a loss of the compound's structural integrity and activity.
Caption: Workflow for determining the pH stability profile.
-
Buffer Selection: For aqueous solutions, use a buffer system that maintains a pH within the determined range of optimal stability, likely near neutral pH.
-
Freshly Prepared Solutions: Avoid long-term storage of the compound in aqueous solutions. It is best to prepare them fresh for each experiment.
Countering Oxidative Degradation
The electron-rich pyridinone ring can be susceptible to oxidation, which can be catalyzed by trace metals or initiated by reactive oxygen species.
Caption: A potential pathway for oxidative degradation.
-
Use High-Purity Solvents: Ensure that solvents are free from peroxides and metal impurities.
-
Inert Atmosphere: When preparing and storing solutions, especially for long-term use, purging with an inert gas (argon or nitrogen) can displace oxygen and prevent oxidation.
-
Chelating Agents: In cases where metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial, provided it does not interfere with the experiment[5].
Analytical Methods for Stability Monitoring
A validated, stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.
Recommended HPLC-UV Method Parameters
| Parameter | Recommendation |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectral scan of the pure compound |
| Column Temperature | 25-30 °C |
Note: This is a general starting point. Method development and validation are essential for your specific application.
LC-MS for Degradation Product Identification
For identifying the structures of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. By analyzing the mass-to-charge ratio (m/z) of the parent compound and its degradants, along with their fragmentation patterns, the chemical structures of the impurities can be elucidated[6].
Conclusion
The stability of this compound in solution is a critical factor for obtaining reliable and reproducible data. By understanding the potential degradation pathways—photodegradation, hydrolysis, and oxidation—and implementing the preventative measures and protocols outlined in this guide, researchers can ensure the integrity of their experiments. Proactive stability testing and careful handling are key to unlocking the full potential of this promising compound.
References
- 1. Buy this compound | 89379-84-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one
Welcome to the technical support center for the synthesis and optimization of chlorinated pyridinones. This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-hydroxy-5-methylpyridin-2(1H)-one and its derivatives. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this important transformation. Our focus is not just on procedural steps, but on the underlying chemical principles that govern success.
Section 1: Foundational Knowledge - Frequently Asked Questions
This section covers the fundamental questions researchers have when first approaching this synthesis.
Q1: What is the expected major regioisomer from the electrophilic chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one?
Answer: The chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the pyridinone ring are paramount in determining the outcome. The hydroxyl group at the C4 position is a powerful activating ortho-, para-director. The amide carbonyl at C2 is a deactivating meta-director. The methyl group at C5 is a weakly activating ortho-, para-director.
Considering these influences, the C3 and C6 positions are the most electronically activated sites for electrophilic attack.
-
C3-Position: This position is ortho to the strongly activating hydroxyl group.
-
C6-Position: This position is also ortho to the hydroxyl group (via conjugation through the ring) and adjacent to the nitrogen atom.
While both are possible, substitution at the C6 position to yield 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one is often reported.[1][2] However, the formation of the C3-chloro isomer or di-chlorinated species cannot be ruled out, especially under forcing conditions. The precise regiochemical outcome can be highly dependent on the chlorinating agent and reaction conditions used.
Q2: What is the general mechanism for this chlorination reaction?
Answer: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The pyridinone ring, activated by the hydroxyl group, acts as the nucleophile.
-
Generation of the Electrophile: The chlorinating agent (e.g., N-Chlorosuccinimide, Sulfuryl Chloride) provides an electrophilic chlorine species (Cl⁺). This may be the agent itself or a species formed in situ.
-
Nucleophilic Attack: The electron-rich π-system of the pyridinone ring attacks the electrophilic chlorine. This attack, typically at the C6 or C3 position, forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (which can be the solvent, a dedicated basic additive, or the counter-ion of the chlorinating agent) abstracts a proton from the carbon that was attacked by the chlorine. This restores the aromaticity of the ring and yields the final chlorinated product. The stability of the intermediate arenium ion is a key factor in determining the regioselectivity.[3]
Q3: What are the most common chlorinating agents for this transformation, and what are their pros and cons?
Answer: The choice of chlorinating agent is critical and can significantly impact yield, selectivity, and safety. Several reagents are commonly employed for chlorinating heterocyclic compounds.[4][5]
| Chlorinating Agent | Common Abbreviation | Advantages | Disadvantages | Safety Considerations |
| N-Chlorosuccinimide | NCS | Mild, solid, easy to handle, often provides good regioselectivity. | Can sometimes be slow; requires an initiator for radical pathways which can lead to side products. | Irritant. Avoid inhalation of dust. |
| Sulfuryl Chloride | SO₂Cl₂ | Highly reactive, inexpensive, effective for less reactive substrates. | Can lead to over-chlorination; liberates corrosive HCl and SO₂ gases; can react violently with some solvents like DMSO.[6] | Highly corrosive and toxic. Reacts violently with water. Must be handled in a well-ventilated fume hood. |
| Phosphorus Oxychloride | POCl₃ | Effective for converting hydroxyl groups to chlorides, particularly in pyridinone systems where it can chlorinate the ring.[7][8] | Harsh conditions (high temperatures) often required; generates significant phosphorus-containing waste. Can react unexpectedly with some solvents like acetone.[6] | Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood. |
| Chlorine Gas | Cl₂ | Atom-economical and inexpensive. | Difficult to handle (gas); highly reactive and non-selective, leading to poly-chlorination; highly toxic.[4] | Extremely toxic and corrosive. Requires specialized equipment for safe handling. |
| Hypervalent Iodine Reagents | e.g., PhICl₂ | Mild reaction conditions, often high selectivity. | Stoichiometric iodine-containing waste is produced; reagents can be expensive.[9][10][11] | Generally less hazardous than other agents but should be handled with care. |
Section 2: Experimental Protocol & Optimization
This section provides a robust starting protocol using N-Chlorosuccinimide (NCS), a widely favored reagent for its ease of handling and generally good selectivity.
Experimental Protocol: Chlorination using NCS
This protocol is a starting point and should be optimized based on your specific results.
dot
References
- 1. Buy this compound | 89379-84-0 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorination - Wordpress [reagents.acsgcipr.org]
- 5. Category:Chlorinating agents - Sciencemadness Wiki [sciencemadness.org]
- 6. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 7. JP3346011B2 - Method for producing pyridines having chlorine atom at α-position - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Re-evaluating pyridine’s role in chlorination reaction | Research | Chemistry World [chemistryworld.com]
Technical Support Center: 6-Chloro-4-hydroxy-5-methylpyridin-2(1H)-one Analysis
Welcome to the technical support guide for the analysis of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one (CHMP). This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in CHMP samples. Our goal is to provide practical, in-depth solutions to common challenges, grounded in robust scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities I should expect in my this compound samples?
A1: Understanding potential impurities is the first step in developing a robust analytical method. Impurities in an active pharmaceutical ingredient (API) intermediate like CHMP (CAS: 89379-84-0) can originate from several sources, primarily the synthetic route and subsequent degradation.[1][2][3]
-
Process-Related Impurities: These are substances related to the manufacturing process. Given that CHMP is often synthesized via chlorination of a precursor or through cyclization reactions, you should anticipate the following[1]:
-
Starting Materials: Unreacted precursors such as 4-hydroxy-5-methylpyridin-2(1H)-one.
-
Intermediates: Incomplete reactions can leave key intermediates in the final product.
-
Reagents and Catalysts: Residual chlorinating agents (e.g., thionyl chloride byproducts) or catalysts used in the synthesis.
-
By-products: Impurities formed from side reactions, such as over-chlorination or the formation of isomers.
-
-
Degradation Products: These impurities form during storage or handling due to exposure to environmental factors. Forced degradation studies are essential to identify these potential degradants.[4][5] Common degradation pathways include:
-
Hydrolysis: The pyridinone ring can be susceptible to cleavage under harsh acidic or basic conditions.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to N-oxides or other oxidative products.
-
Photolysis: Exposure to UV or visible light may induce degradation, a critical consideration for light-sensitive molecules.
-
The following table summarizes key potential impurities.
| Impurity Type | Potential Identity | Origin |
| Starting Material | 4-hydroxy-5-methylpyridin-2(1H)-one | Incomplete chlorination |
| Isomeric Impurity | Isomers with chlorine at a different position | Non-specific synthesis |
| By-product | Dichloro- or other polychlorinated species | Over-reaction |
| Degradant | Hydrolytic cleavage products | Acid/base instability |
| Degradant | Oxidized derivatives (e.g., N-oxides) | Exposure to air/oxidants |
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in CHMP?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for pharmaceutical impurity analysis due to its high resolution, sensitivity, and quantitative accuracy.[6][7] A reversed-phase HPLC (RP-HPLC) method with UV detection is the standard starting point for separating CHMP from its structurally similar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile or semi-volatile organic impurities that may be present from the synthesis, such as residual solvents. For non-volatile compounds like pyridinones, derivatization may be required to increase their volatility.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of the main component and any unknown impurities, provided they can be isolated in sufficient quantity and purity.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for identifying unknown peaks without the need for isolation. The mass-to-charge ratio (m/z) gives crucial information about the molecular weight of an impurity, aiding in its identification.
Q3: I'm seeing unexpected peaks in my HPLC chromatogram. How do I begin troubleshooting?
A3: A systematic approach is key to efficiently diagnosing the source of unexpected peaks. The flowchart below outlines a logical troubleshooting workflow. Common issues include ghost peaks (peaks appearing in blank runs), baseline noise, and poor peak shape.[6][12][13]
References
- 1. Buy this compound | 89379-84-0 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 16 'legal high' cathinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. 2-Hydroxy-4-methylpyridine(13466-41-6) 1H NMR spectrum [chemicalbook.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
resolving poor solubility issues with 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one in biological assays
Introduction
Welcome to the technical support guide for 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one (herein referred to as C4HMP). This document is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of this pyridinone derivative in biological assays. The unique structure of C4HMP, featuring a chlorinated pyridine ring with hydroxy and methyl substituents, presents both opportunities in synthesis and challenges in formulation.[1][2] This guide provides a structured, causality-driven approach to systematically resolve these solubility issues, ensuring the integrity and reproducibility of your experimental results.
Part 1: Understanding the Compound & The Solubility Problem
Why is C4HMP Poorly Soluble?
The molecular structure of C4HMP (C₆H₆ClNO₂) contains both polar (hydroxy group) and non-polar (chlorinated ring, methyl group) features.[1] While pyridinone scaffolds can be modified to enhance water solubility[3], the inherent characteristics of this specific compound lead to low aqueous solubility. This is a common challenge for approximately 40% of currently marketed drugs and a majority of development candidates, which are poorly water-soluble.[4] Poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate concentration measurements, low bioavailability in cell-based assays, and unreliable data.[5]
Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most common initial queries and provides rapid solutions.
Q1: My C4HMP precipitated immediately upon dilution into my aqueous assay buffer. What is the first thing I should do? A1: This is a classic sign that the aqueous solubility limit has been exceeded. The first step is to ensure your stock solution is fully dissolved and then optimize the dilution process. Prepare a fresh stock solution in 100% DMSO.[6] When diluting into your aqueous buffer, add the stock solution dropwise while vortexing the buffer to facilitate rapid mixing and prevent localized high concentrations that encourage precipitation. If precipitation still occurs, you may need to lower the final assay concentration or explore the advanced strategies below.
Q2: What is the best solvent to use for my C4HMP stock solution? A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[6][7] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[8] Aim for a stock concentration of 10-20 mM, ensuring the compound is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.[6][9]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay? A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced toxicity or artifacts. A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring ≤0.1%.[7][10] It is critical to run a "vehicle control" — an experiment where cells are treated with the same final concentration of DMSO used in your drug treatment group — to ensure the observed effects are from C4HMP and not the solvent.[11]
Q4: How should I store my C4HMP stock solution? A4: Aliquot your DMSO stock solution into single-use volumes and store them at -20°C or -80°C. This practice prevents degradation from repeated freeze-thaw cycles, which can also introduce water into the DMSO and decrease compound solubility over time.[6][10][12] Stock solutions in DMSO are typically stable for at least 1-3 months when stored properly.[6][10]
Part 2: Systematic Troubleshooting Workflow
When basic troubleshooting is insufficient, a more systematic approach is required. The following workflow guides the user from simple adjustments to more complex formulation strategies. About 40% of approved drugs and nearly 90% of drug candidates are poorly water-soluble.[5]
Caption: A systematic workflow for troubleshooting C4HMP solubility.
Part 3: Advanced Solubilization Strategies & Protocols
A. pH Modification
Scientific Rationale: The solubility of compounds with ionizable groups is highly pH-dependent.[13][14][15] The 4-hydroxy group on the pyridinone ring of C4HMP can be deprotonated under basic conditions (pH > pKa), forming a more soluble phenolate anion. Conversely, protonation at other sites may occur under acidic conditions. By adjusting the pH of the assay buffer away from the compound's isoelectric point, solubility can often be dramatically increased.[16][17]
Protocol: pH Solubility Screening
-
Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., MES, HEPES, TAPS) spanning a pH range from 6.0 to 9.0.
-
Prepare Stock: Create a 10 mM stock solution of C4HMP in 100% DMSO.
-
Dilution: Add 2 µL of the C4HMP stock to 98 µL of each buffer in a clear 96-well plate (final concentration: 200 µM). Include a DMSO-only control for each buffer.
-
Incubation & Observation: Mix and incubate at room temperature for 30 minutes. Visually inspect for precipitation. For a quantitative result, measure the absorbance at 400-600 nm; higher absorbance indicates scattering from precipitated compound.
-
Selection: Choose the pH that provides the highest solubility without compromising the stability of your assay components (e.g., proteins, cells).
B. Use of Co-solvents
Scientific Rationale: For neutral compounds or when pH modification is not viable, using a co-solvent can be effective.[8] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[8]
Illustrative Co-solvent Suitability Table (Note: This data is representative. Compatibility must be tested for your specific assay.)
| Co-solvent | Typical Max % in Cell Assays | Key Considerations |
| Ethanol | 1-2% | Can affect enzyme kinetics and cell membrane integrity. |
| PEG 400 | 1-5% | Generally well-tolerated; can increase viscosity. |
| Glycerol | < 5% | High viscosity; can affect automated liquid handling. |
| Tween® 80 | < 0.1% | Surfactant; forms micelles to solubilize compounds.[18] Can interfere with some protein assays. |
Protocol: Co-solvent Formulation
-
Prepare Stock: Prepare a 10 mM stock of C4HMP in 100% DMSO.
-
Prepare Co-solvent Mix: Create a 1:1 (v/v) mixture of your chosen co-solvent (e.g., PEG 400) and DMSO.
-
Dissolve Compound: Prepare a secondary, high-concentration stock of C4HMP in this co-solvent/DMSO mixture.
-
Final Dilution: Dilute this secondary stock into your final assay buffer. The presence of the co-solvent in the intermediate step helps maintain solubility upon final dilution.
-
Vehicle Control: Critically, the vehicle control for this experiment must contain the same final concentrations of both DMSO and the co-solvent.[10]
C. Cyclodextrin Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like C4HMP, forming an inclusion complex that is highly water-soluble.[19][21][22] This is a powerful technique that often has minimal impact on the biological system.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[21][22]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Protocol: Cyclodextrin Formulation
-
Prepare CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your aqueous assay buffer. This may require gentle heating and stirring to fully dissolve.
-
Prepare C4HMP Stock: Create a 10 mM stock of C4HMP in 100% DMSO.
-
Form Complex: While vortexing the HP-β-CD solution, slowly add the C4HMP stock solution to achieve the desired final concentration.
-
Equilibrate: Allow the mixture to equilibrate for at least 1 hour at room temperature to ensure efficient complex formation.
-
Control: The proper vehicle control is the HP-β-CD solution containing an equivalent amount of DMSO.
Part 4: Assay Validation and Controls
Implementing any solubilization strategy requires rigorous validation to ensure the method itself does not interfere with the assay.[23][24]
-
Vehicle Control: As mentioned, this is non-negotiable. It must contain every component of the final formulation (DMSO, co-solvents, pH adjustments, cyclodextrins) except for C4HMP.[11]
-
Positive and Negative Controls: Ensure your standard assay controls (both positive and negative) behave as expected in the new formulation vehicle.[11] A significant shift in the performance of these controls indicates an interaction between your formulation and the assay biology.
-
Dose-Response Curve: After finding a successful solubilization method, re-run a full dose-response curve for C4HMP. The improved solubility may alter the compound's apparent potency (EC₅₀/IC₅₀), and this new curve will represent the true activity of the solubilized compound.
By following this structured, evidence-based guide, researchers can effectively overcome the solubility challenges posed by this compound, leading to more reliable and reproducible data in their biological investigations.
References
- 1. innospk.com [innospk.com]
- 2. Buy this compound | 89379-84-0 [smolecule.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 12. ziath.com [ziath.com]
- 13. Khan Academy [khanacademy.org]
- 14. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. fiveable.me [fiveable.me]
- 17. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. humapub.com [humapub.com]
- 20. scielo.br [scielo.br]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijrpc.com [ijrpc.com]
- 23. bioprocessintl.com [bioprocessintl.com]
- 24. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
stability issues of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one under experimental conditions
Welcome to the technical support guide for 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one (CAS 89379-84-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile pyridinone derivative. As a molecule with multiple reactive functional groups, its behavior in experimental settings can be complex. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Navigating Experimental Instability
This section addresses specific issues that may arise during the handling and use of this compound in solution.
Issue 1: Inconsistent Analytical Data (e.g., Broad or Multiple Peaks in HPLC, Shifting NMR Signals)
Question: My analytical data for the same sample of this compound is inconsistent. In HPLC, I'm observing broad peaks or multiple peaks that are close together, and in NMR, the proton signals seem to shift between experiments. What could be the cause?
Answer: This is a classic indicator of tautomerism, a phenomenon common to hydroxypyridines.[1] Your compound, this compound, exists in a dynamic equilibrium between two tautomeric forms: the pyridin-2-one (keto) form and the 2-hydroxypyridine (enol) form.
The pyridone form is generally more stable in polar solvents and in the solid state due to favorable intermolecular hydrogen bonding and resonance stabilization.[1][2] However, the equilibrium can be influenced by solvent polarity, pH, and temperature, leading to the presence of both tautomers in solution. This results in analytical challenges, as the two forms can have different retention times in chromatography and distinct chemical shifts in NMR.[1]
Solutions & Best Practices:
-
Standardize Your Analytical Solvent System: For HPLC, consistently use a buffered mobile phase to maintain a constant pH. This will help to favor one tautomeric form over the other, resulting in sharper, more reproducible peaks. For NMR, select a single deuterated solvent for all related experiments and allow the solution to equilibrate at a constant temperature before analysis.
-
Temperature Control: The tautomeric equilibrium can be temperature-dependent. Performing your experiments and analyses at a consistent, controlled temperature can minimize variability.
-
Consider the Solvent's Polarity: In nonpolar solvents, the equilibrium may shift, and you might observe comparable amounts of both tautomers.[2] Be aware of this when choosing solvents for your reactions or analyses.
Issue 2: Observable Degradation of the Compound in Aqueous Solutions
Question: I've prepared an aqueous stock solution of this compound, but I'm seeing a loss of the parent compound and the appearance of new peaks in my analysis after a short period. Why is my compound degrading?
Answer: Pyridinone derivatives are known to be susceptible to hydrolytic degradation, and the rate of this degradation is highly dependent on pH.[1] While specific data for this compound is limited, the general behavior of similar structures suggests that it is likely labile under strongly acidic or alkaline conditions.[1] The presence of a chloro substituent may also present a site for nucleophilic substitution by water or hydroxide ions, particularly at non-neutral pH.
Solutions & Best Practices:
-
pH Control is Critical: For aqueous applications, it is imperative to use a buffered solution. Based on the general stability of pyridin-4-ol derivatives, a neutral to slightly acidic pH range (pH 5-7) is recommended to minimize hydrolysis.[1] Always prepare fresh solutions for your experiments.
-
Avoid Extreme pH: Unless your experimental protocol absolutely requires it, avoid dissolving or storing the compound in highly acidic (pH < 4) or alkaline (pH > 8) solutions.
-
Low-Temperature Storage: If you must store aqueous solutions for a short period, do so at 2-8°C and protect them from light to slow down the rate of degradation.
Issue 3: Discoloration of Solid or Solutions and Emergence of Unknown Impurities
Question: My solid sample has developed a slight yellow or brown tint over time. Similarly, when I dissolve it in certain solvents, the solution changes color, and my analysis shows unexpected impurities. What is causing this?
Answer: This is likely due to oxidation or photodegradation. Pyridinone rings can be sensitive to atmospheric oxygen and light, particularly UV radiation, which can induce photochemical degradation.[1] The electron-rich nature of the hydroxy-substituted pyridine ring makes it susceptible to oxidation, potentially forming N-oxides or other hydroxylated derivatives.[1]
Solutions & Best Practices:
-
Proper Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.[3][4]
-
Use Amber Vials: For solutions, always use amber or light-blocking vials to protect the compound from photodegradation.
-
Degas Solvents: For sensitive reactions, particularly those run for extended periods or at elevated temperatures, it is good practice to degas your solvents to remove dissolved oxygen.
-
Consider Antioxidants: In some formulation studies, the inclusion of a small amount of an antioxidant may be warranted to prevent oxidative degradation, but this should be tested for compatibility with your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: To ensure the long-term integrity of the solid compound, it should be stored in a cool, dry, and dark environment.[5] A desiccator or a controlled-humidity cabinet is ideal. The container should be tightly sealed to prevent moisture and air exposure.[3][4] For maximum stability, storing under an inert atmosphere (argon or nitrogen) is recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down potential degradation pathways. |
| Light | Protect from light (use amber vials/containers) | Prevents photodegradation.[1] |
| Atmosphere | Tightly sealed, preferably under inert gas (Ar, N₂) | Minimizes oxidation.[3][4] |
| Humidity | Store in a dry environment/desiccator | Prevents hydrolysis of the solid. |
Q2: Can you explain the potential degradation pathways for this molecule?
A2: Based on its chemical structure, we can propose two primary degradation pathways under typical experimental stress conditions: hydrolysis and oxidation.
-
Hydrolysis: The chlorine atom at the 6-position is susceptible to nucleophilic substitution by water or hydroxide ions, which would lead to the formation of 4,6-dihydroxy-5-methylpyridin-2(1H)-one. This reaction is often accelerated at higher temperatures and non-neutral pH.
-
Oxidation: The electron-rich pyridinone ring can be oxidized, potentially at the nitrogen atom to form an N-oxide or through further hydroxylation of the ring. This process can be initiated by light, heat, or the presence of oxidizing agents.
Below is a diagram illustrating these potential pathways.
Caption: Potential degradation pathways for the title compound.
Q3: What types of solvents are recommended for this compound, and are there any I should avoid?
A3: Given the presence of hydroxyl and carbonyl groups, this compound is expected to be soluble in polar organic solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like methanol or ethanol are likely to be effective solvents.
-
Solvents to Use with Caution: While soluble in water, its stability in unbuffered aqueous solutions is a concern, as discussed in the troubleshooting section. When using protic solvents like alcohols or water, be mindful of their potential to influence the tautomeric equilibrium.
-
Solvents to Avoid: It will likely have low solubility in nonpolar solvents such as hexanes or toluene.
Always perform a small-scale solubility test first. Remember that the choice of solvent can affect not only solubility but also stability and the position of the tautomeric equilibrium.[2]
References
Validation & Comparative
A Guide to Structural Confirmation of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one using Liquid Chromatography-Mass Spectrometry
This guide provides a comprehensive walkthrough for the structural confirmation of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one, a versatile building block in pharmaceutical and fine chemical synthesis.[1] We will move beyond a simple protocol, delving into the causal reasoning behind each experimental choice, ensuring a self-validating methodology grounded in established analytical principles. Our approach leverages the power of High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography to provide unambiguous structural evidence.
Foundational Principles: Why LC-MS is the Method of Choice
Confirming the structure of a synthesized molecule is a cornerstone of drug development and chemical research. While techniques like NMR provide invaluable skeletal information, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a unique combination of sensitivity, specificity, and structural insight, making it an indispensable tool for identity confirmation.[2]
-
Chromatographic Separation (LC): The LC component separates the target analyte from impurities, reaction byproducts, or formulation components. This isolation is critical, as co-eluting species can interfere with mass spectrometric analysis, leading to ion suppression and ambiguous data.[3]
-
Mass Spectrometric Detection (MS): The MS component serves a dual purpose. First, it acts as a highly specific detector, measuring the mass-to-charge ratio (m/z) of the analyte. Second, through tandem mass spectrometry (MS/MS), it fragments the molecule in a controlled manner, generating a structural "fingerprint" that can be pieced back together to confirm connectivity.[4]
For a polar, heterocyclic compound like this compound, Electrospray Ionization (ESI) is the ideal ionization technique. ESI is a "soft" ionization method, meaning it typically imparts minimal excess energy to the molecule, preserving the intact molecular ion for accurate mass measurement.[5][6]
The Target Analyte: Physicochemical Properties
A thorough understanding of the analyte's properties is paramount for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₂ | [1] |
| Average Molecular Weight | 159.57 g/mol | [1] |
| Monoisotopic Mass | 159.0087 Da | Calculated |
| Chemical Structure |
|
The presence of a chlorine atom is a key structural feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This produces a characteristic isotopic pattern in the mass spectrum (an "M+2" peak) that serves as a powerful diagnostic tool.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to provide a multi-layered confirmation of the target structure. Each step builds upon the last, creating a logical and scientifically sound validation process.
Caption: Overall workflow for LC-MS based structural confirmation.
Step-by-Step Methodology
A. Sample Preparation
-
Solvent Selection: Prepare a stock solution of the compound in a 50:50 (v/v) mixture of methanol and water. This solvent system is compatible with the reversed-phase chromatography mobile phases.
-
Concentration: Dilute the stock solution to a final working concentration of approximately 1 µg/mL. This concentration is typically sufficient for high-sensitivity ESI-MS analysis.
B. Liquid Chromatography (LC) Conditions
-
Rationale: A standard C18 column is chosen for its versatility in retaining moderately polar organic molecules. The gradient elution, moving from a highly aqueous mobile phase to a high organic one, ensures that the analyte is well-retained and then eluted as a sharp peak, which is crucial for good sensitivity and resolution. Formic acid is added to the mobile phase to provide a source of protons, which aids in ionization in the positive ESI mode.
-
Parameters:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
C. Mass Spectrometry (MS) Conditions
-
Rationale: Analysis will be performed in both positive and negative ion modes to determine which provides a more robust signal for the analyte. A high-resolution mass analyzer (e.g., Orbitrap or TOF) is essential for accurate mass measurement, which is the foundation of elemental composition determination.[7][8] Data-Dependent Acquisition (DDA) will be used to automatically trigger MS/MS scans on the most intense ions detected in the full scan, ensuring fragmentation data is acquired for our target compound.
-
Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive and Negative modes
-
Mass Analyzer: High-Resolution (e.g., Orbitrap, Q-TOF)
-
Resolution Setting: > 60,000 FWHM
-
MS1 Scan Range: m/z 100 - 500
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID)
-
Collision Energy: Stepped (e.g., 15, 30, 45 eV) to observe a range of fragments.
-
Data Interpretation: The Three Pillars of Confirmation
Successful structural confirmation rests on three key pieces of evidence derived from the LC-MS data.
Pillar 1: Accurate Mass and Elemental Composition
High-resolution mass spectrometry can measure m/z values to within a few parts-per-million (ppm) of the true value.[9] This precision allows for the confident determination of the elemental formula, as very few combinations of atoms will have the same exact mass.[10][11]
The protonated molecule [M+H]⁺ is expected in positive ion mode.
| Ion Species | Theoretical Exact Mass | Observed Mass | Mass Error (ppm) |
| [C₆H₆ClNO₂+H]⁺ | 160.0160 | e.g., 160.0158 | e.g., -1.25 |
A mass error of < 5 ppm provides strong evidence for the proposed elemental formula of C₆H₇ClNO₂⁺.
Pillar 2: Chlorine Isotopic Pattern
The presence of a single chlorine atom will result in two prominent peaks in the mass spectrum, separated by approximately 2 Da. The peak corresponding to the ³⁵Cl isotope (M) will be the most abundant, and the peak for the ³⁷Cl isotope (M+2) will have an intensity of about 32% of the M peak. This distinctive 3:1 ratio is a highly reliable indicator of a monochlorinated compound.
Pillar 3: Tandem MS (MS/MS) Fragmentation Analysis
By isolating the precursor ion (m/z 160.0160) and subjecting it to fragmentation, we can probe its internal structure. The resulting fragment ions correspond to stable pieces of the original molecule. A plausible fragmentation pathway provides the final piece of the structural puzzle.
Caption: Plausible MS/MS fragmentation pathway for [M+H]⁺.
-
Loss of Carbon Monoxide (-CO, 28 Da): A common fragmentation pathway for pyridinone and similar cyclic carbonyl compounds is the neutral loss of CO, leading to a fragment at m/z 132.0211 .[12]
-
Loss of a Chlorine Radical (-Cl•, 35 Da): Cleavage of the C-Cl bond would result in a fragment at m/z 124.0261 .
-
Sequential Loss (-Cl•, -CO): The fragment at m/z 124.0261 could further lose CO to produce a fragment at m/z 96.0311 .
The presence of these specific fragments, each with its own confirmed elemental composition via HRMS, provides interlocking evidence that validates the connectivity of the original molecule.
Conclusion
By systematically applying the principles of liquid chromatography and high-resolution tandem mass spectrometry, we can generate a robust, multi-faceted dataset to confirm the structure of this compound. The combination of accurate mass measurement, characteristic isotopic patterns, and logical fragmentation analysis constitutes a self-validating workflow that meets the rigorous standards of modern chemical and pharmaceutical research. This approach provides a high degree of confidence in the identity and integrity of the synthesized compound.
References
- 1. innospk.com [innospk.com]
- 2. scispace.com [scispace.com]
- 3. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one: A Guide to Validating Biological Activity
This guide provides a comprehensive framework for the in vitro validation of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one, a pyridinone derivative with significant potential in pharmaceutical development. By leveraging comparative analysis with the well-characterized structural analog, Ciclopirox, we delineate a series of robust, self-validating protocols to explore its antifungal, anti-proliferative, and anti-inflammatory activities. The experimental designs herein are grounded in mechanistic hypotheses, offering researchers a logical pathway from broad activity screening to targeted mechanistic elucidation.
Introduction: The Pyridinone Scaffold and a Tale of Two Analogs
The pyridinone ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1] The subject of this guide, this compound (hereafter referred to as Compound X ), is a heterocyclic compound featuring this core structure.[1] Its substitutions—a chlorine atom, a hydroxyl group, and a methyl group—suggest a potential for varied biological interactions, including antimicrobial and antioxidant effects.[1]
To ground our investigation, we introduce Ciclopirox as an ideal positive control and comparator. Ciclopirox, a synthetic hydroxypyridone derivative, has well-documented broad-spectrum antifungal, antibacterial, and anti-inflammatory properties.[2][3][4] Its primary mechanism of action involves the chelation of polyvalent metal cations, particularly iron (Fe³⁺), which disrupts essential iron-dependent enzymes, impairs mitochondrial function, and ultimately inhibits cell growth.[3][5][6] Given the structural similarity, we hypothesize that Compound X may share this iron-chelating mechanism. This guide will provide the tools to test this hypothesis and quantify its biological efficacy.
Core Biological Activity Validation: A Comparative Approach
This section details the primary in vitro assays to establish a biological activity profile for Compound X against Ciclopirox. The rationale behind each assay is to provide a quantitative measure of efficacy in key therapeutic areas.
Antifungal Activity: Determining Fungal Growth Inhibition
The most prominent activity of Ciclopirox is its antifungal effect.[2] The initial validation step for Compound X is to determine its potency against clinically relevant fungal strains.
Causality of Experimental Choice: The Broth Microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's antifungal potency.[7][8] It is highly reproducible and allows for the screening of multiple strains and compounds simultaneously.
Comparative Antifungal Data (Hypothetical)
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|
| Compound X | Candida albicans (ATCC 90028) | 1.50 |
| Aspergillus fumigatus (ATCC 204305) | 3.13 | |
| Ciclopirox | Candida albicans (ATCC 90028) | 0.78 |
| Aspergillus fumigatus (ATCC 204305) | 1.56 | |
| Vehicle (DMSO) | Candida albicans (ATCC 90028) | > 128 |
| | Aspergillus fumigatus (ATCC 204305) | > 128 |
Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution
Objective: To determine the MIC of Compound X against selected fungal pathogens.
Materials:
-
Compound X, Ciclopirox olamine
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Fungal strains (C. albicans, A. fumigatus)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[7]
-
Compound Preparation: Prepare a 1280 µg/mL stock solution of Compound X and Ciclopirox in DMSO. Create a series of 2-fold serial dilutions in RPMI 1640 medium in a separate 96-well plate.
-
Assay Plate Setup: Add 100 µL of the fungal inoculum to each well of a new 96-well plate.
-
Compound Addition: Transfer 100 µL of each compound dilution to the corresponding wells of the assay plate, resulting in a final volume of 200 µL and a further 2-fold dilution of the compounds.
-
Controls: Include wells with inoculum only (growth control) and medium only (sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[9]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. This can be confirmed by measuring absorbance at 600 nm.
Anti-proliferative Activity on Human Cell Lines
The iron chelation mechanism of Ciclopirox is also known to inhibit the proliferation of mammalian cells, including cancer cells, by targeting iron-dependent enzymes like ribonucleotide reductase.[3] This assay evaluates if Compound X exhibits similar cytotoxic or anti-proliferative effects.
Causality of Experimental Choice: The MTT assay is a robust, colorimetric method to assess cell viability and proliferation.[10][11] It measures the metabolic activity of mitochondria, which directly correlates with the number of viable cells.[11] Using both a cancer cell line (HeLa) and a non-cancerous cell line (HEK293) allows for an initial assessment of therapeutic selectivity.
Comparative Anti-proliferative Data (Hypothetical)
| Compound | Cell Line | IC₅₀ (µM) | Therapeutic Index (HEK293 IC₅₀ / HeLa IC₅₀) |
|---|---|---|---|
| Compound X | HeLa (Cervical Cancer) | 25.5 | 4.1 |
| HEK293 (Non-cancerous Kidney) | 105.0 | ||
| Ciclopirox | HeLa (Cervical Cancer) | 15.2 | 3.5 |
| | HEK293 (Non-cancerous Kidney) | 53.8 | |
Protocol 2: MTT Cell Viability and Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X on human cell lines.
Materials:
-
HeLa and HEK293 cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X and Ciclopirox in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Anti-inflammatory Activity: Protein Denaturation
Chronic inflammation is linked to protein denaturation.[12] A compound's ability to prevent this process can indicate potential anti-inflammatory activity.
Causality of Experimental Choice: The inhibition of heat-induced albumin denaturation is a simple and widely accepted in vitro method to screen for anti-inflammatory properties.[13][14][15] It mimics the denaturation of proteins that occurs during inflammatory processes.
Comparative Anti-inflammatory Data (Hypothetical)
| Compound Concentration (µg/mL) | % Inhibition of Denaturation (Compound X) | % Inhibition of Denaturation (Ciclopirox) | % Inhibition of Denaturation (Diclofenac) |
|---|---|---|---|
| 100 | 22.5 | 30.1 | 45.2 |
| 200 | 41.3 | 51.8 | 68.9 |
| 400 | 65.7 | 75.3 | 89.1 |
| IC₅₀ (µg/mL) | ~290 | ~195 | ~140 |
Protocol 3: Inhibition of Albumin Denaturation Assay
Objective: To evaluate the in vitro anti-inflammatory activity of Compound X.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Compound X, Ciclopirox, Diclofenac (standard drug)
-
Water bath, UV-Visible Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare the reaction mixture consisting of 0.5 mL of 1% w/v albumin solution and 4.5 mL of PBS.
-
Compound Addition: Add 0.5 mL of varying concentrations (e.g., 100-500 µg/mL) of Compound X, Ciclopirox, or Diclofenac to the reaction mixtures. A control consists of the reaction mixture with 0.5 mL of vehicle instead of the test compound.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the water bath to 70°C and incubating the samples for 10 minutes.[12]
-
Cooling & Measurement: After cooling to room temperature, measure the turbidity of the samples spectrophotometrically at 660 nm.[15]
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Mechanistic Validation: Probing the Iron Chelation Hypothesis
The preceding assays establish if Compound X is active. This section addresses the why. The central hypothesis is that its activity stems from iron chelation. A rescue experiment is a self-validating system to test this directly.
Causality of Experimental Choice: If Compound X acts by sequestering iron, its biological activity should be diminished or reversed in an iron-rich environment. By co-administering Compound X with an excess of ferric chloride (FeCl₃) in an MTT or MIC assay, we can directly observe if iron supplementation "rescues" the cells or fungi from the compound's inhibitory effects.
Caption: Proposed iron chelation mechanism of Compound X and the principle of the iron rescue experiment.
Protocol 4: Iron Rescue Mechanistic Assay
Objective: To determine if the anti-proliferative activity of Compound X is iron-dependent.
Procedure:
-
Follow Protocol 2 (MTT Assay): Perform the MTT assay as described previously.
-
Introduce Rescue Condition: For each concentration of Compound X, prepare an identical set of treatments but supplement the culture medium with 100 µM ferric chloride (FeCl₃).
-
Critical Control: Ensure a set of wells is treated with 100 µM FeCl₃ alone to confirm it is not toxic to the cells at the concentration used.
-
Data Analysis: Calculate the IC₅₀ for Compound X both with and without supplemental iron. A significant rightward shift (increase) in the IC₅₀ value in the presence of iron strongly supports an iron chelation-dependent mechanism of action.
Integrated Experimental Workflow
A logical, tiered approach to screening is essential for efficient drug development. The workflow should progress from broad, high-throughput screening to more complex and targeted mechanistic studies.
Caption: A tiered workflow for the comprehensive in vitro validation of Compound X.
This structured workflow ensures that resources are directed efficiently. A compound showing potent activity in Tier 1 justifies the more specialized assays in Tiers 2 and 3. The trustworthiness of the entire process is reinforced by the final mechanistic validation, which confirms that the observed biological effects are due to a specific, testable molecular interaction.
Conclusion
This guide provides a robust, scientifically-grounded methodology for the in vitro validation of this compound. By employing a comparative approach with Ciclopirox and integrating self-validating mechanistic studies, researchers can generate a comprehensive and reliable profile of this compound's biological activity. The data generated through these protocols will be crucial for making informed decisions regarding its potential for further development as a therapeutic agent. Future work should focus on expanding the panel of microbial strains and cell lines, exploring other potential mechanisms, and, if warranted by the in vitro data, progressing to preclinical in vivo models.
References
- 1. Buy this compound | 89379-84-0 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. us.typology.com [us.typology.com]
- 5. What is the mechanism of Ciclopirox olamine? [synapse.patsnap.com]
- 6. macsenlab.com [macsenlab.com]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 12. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 13. ijcrt.org [ijcrt.org]
- 14. researchgate.net [researchgate.net]
- 15. bbrc.in [bbrc.in]
A Comparative Efficacy Analysis of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one and Other Pyridinone Derivatives
Introduction: The Versatility of the Pyridinone Scaffold in Drug Discovery
Pyridinone and its derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their inherent structural features, including the ability to act as both hydrogen bond donors and acceptors, allow for diverse interactions with biological targets.[1] This versatility has led to the development of pyridinone-based compounds with a wide spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] The physicochemical properties of the pyridinone scaffold can be readily modulated through substitutions at various positions on the ring, enabling the fine-tuning of their biological efficacy and pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of the efficacy of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one relative to other key pyridinone derivatives, supported by available experimental data.
Comparative Efficacy Analysis
While direct comparative studies detailing the efficacy of this compound are limited, we can infer its potential performance by examining the structure-activity relationships (SAR) of similarly substituted pyridinone derivatives. The biological activity of this compound is influenced by the interplay of its three key substituents: the 6-chloro, 4-hydroxy, and 5-methyl groups.
Antimicrobial Activity
The pyridinone core is a known pharmacophore for antimicrobial agents. The presence of a halogen, such as chlorine, at the 6-position of the pyridinone ring has been shown to be a critical determinant of antimicrobial activity.
A study on a series of 6-chloro-pyridin-2-yl-amine derivatives demonstrated notable antibacterial and antifungal properties. Although these are amino derivatives rather than the hydroxy derivative of our interest, they share the key 6-chloro-pyridin-2-one backbone. For instance, certain derivatives exhibited significant activity against pathogenic strains of Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli.[3]
In another study, 5-chloropyridine derivatives showed potent antibacterial activity, with some compounds demonstrating a Minimum Inhibitory Concentration (MIC) as low as 3.9 µg/mL against M. luteum.[4] Furthermore, certain 4-amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives displayed exceptional antifungal activity with a MIC of 0.9 µg/mL against C. tenuis.[4]
Anticancer and Cytotoxic Activity
Pyridinone derivatives have shown significant promise as anticancer agents, with their efficacy being highly dependent on the substitution pattern.
A series of pyridinone–quinazoline derivatives displayed significant inhibitory activity against MCF-7, HeLa, and HepG2 cancer cell lines, with IC50 values ranging from 9 to 15 μM.[1][2] In a separate study, a pyridone-embedded analog of the natural product Cortistatin A exhibited potent antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 value of 0.02 μM.[5] Another promising compound, 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one, demonstrated c-Src kinase inhibition with an IC50 value of 12.5μM.[6]
The influence of halogenation on anticancer activity is complex. One review suggests that the presence of halogen atoms on pyridine derivatives may lead to lower antiproliferative activity. However, this is a general observation and the specific context of other substituents is crucial.
The 4-hydroxy group on the pyridinone ring is also a key feature for biological activity. While direct data on the 5-methyl substitution is scarce, alkyl groups can influence lipophilicity and, consequently, cell permeability and target engagement.
Table 1: Comparative Cytotoxicity of Various Pyridinone Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50 Value | Reference |
| Pyridinone–quinazoline derivatives | MCF-7, HeLa, HepG2 | 9 - 15 µM | [1][2] |
| Pyrone-embedded Cortistatin A analog | HUVEC | 0.09 µM | [5] |
| Pyridone-embedded Cortistatin A analog | HUVEC | 0.02 µM | [5] |
| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | c-Src Kinase | 12.5 µM | [6] |
| N-methyl-4-phenoxypicolinamide derivative (8e) | H460, HT-29 | 1.7 µM, 3.0 µM | [7] |
This table presents a selection of data from different studies and is intended for comparative illustration. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Based on the available data, while the 6-chloro substituent might not be optimal for anticancer activity in all contexts, the 4-hydroxy group is a common feature in biologically active pyridinones. Further experimental evaluation of this compound is necessary to determine its specific cytotoxic profile.
Enzyme Inhibition
Pyridinone derivatives are known to inhibit a variety of enzymes, a property that underpins many of their therapeutic effects.
For instance, certain pyridinone analogues have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, with some compounds exhibiting IC50 values in the low micromolar range (0.089-0.68 μM).[8] Another study highlighted a pyridinone derivative with potent inhibitory activity against HBV DNA replication, boasting an IC50 of 0.12 μM.[1][2] Furthermore, novel pyridinone derivatives have been developed as PIM-1 kinase inhibitors, with IC50 values as low as 0.095 µM.[9]
The 4-hydroxy group is often crucial for enzyme inhibition, as it can participate in key hydrogen bonding interactions within the enzyme's active site. The chlorine atom at the 6-position can influence the electronic properties of the ring and contribute to binding affinity.
Table 2: Comparative Enzyme Inhibition by Pyridinone Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
| Pyridinone NNRTI analogues | HIV-1 Reverse Transcriptase | 0.089 - 0.68 µM | [8] |
| N-aryl 2-pyridinone analog (68a) | HBV DNA replication | 0.12 µM | [1][2] |
| O-alkyl pyridine derivative (4f) | PIM-1 Kinase | 0.095 µM | [9] |
| 1-Imidazolylcarbonyloxy-substituted tetrahydroquinoline | P450 TxA2 | 1.6 µM | [10] |
This table presents a selection of data from different studies and is intended for comparative illustration. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Given the structural similarities to known enzyme inhibitors, this compound warrants investigation as a potential inhibitor of various clinically relevant enzymes.
Experimental Protocols
To facilitate further research and direct comparison, standardized experimental protocols are essential.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Caption: Workflow for MIC determination using broth microdilution.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of a compound.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The pyridinone scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While direct experimental data for this compound is currently limited in the public domain, analysis of structurally related pyridinone derivatives provides valuable insights into its potential efficacy. The presence of the 6-chloro group suggests promising antimicrobial activity. The 4-hydroxy moiety is a common feature in many biologically active pyridinones, including potent enzyme inhibitors and anticancer agents.
To definitively establish the efficacy of this compound, further in-depth studies are required. We recommend a comprehensive screening of this compound against a panel of clinically relevant bacterial and fungal strains, various cancer cell lines, and a diverse set of enzymes. Such studies will not only elucidate the specific therapeutic potential of this molecule but also contribute to a deeper understanding of the structure-activity relationships that govern the biological effects of substituted pyridinones.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Imidazolylcarbonyloxy-substituted tetrahydroquinolines and pyridines: synthesis and evaluation of P450 TxA2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-2-Pyridone Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 4-hydroxy-2-pyridone scaffold, with a particular focus on analogs related to the 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one framework. The 4-hydroxy-2-pyridone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with a remarkable diversity of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2] This document synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a clear understanding of how structural modifications to this core influence biological outcomes, supported by experimental data and protocols.
The 4-Hydroxy-2-Pyridone Core: A Versatile Pharmacophore
The central component of this compound class is the 4-hydroxy-2-pyridone ring. Its structure, featuring a hydroxyl group and a lactam moiety, allows it to act as a bidentate chelator of metal ions, a key aspect of its mechanism of action in many biological systems. The specific compound of interest, this compound (CAS 89379-84-0), possesses key substituents—a chlorine atom at C6, a methyl group at C5, and a hydroxyl group at C4—that modulate its electronic properties, solubility, and reactivity, making it a valuable starting point for synthetic modifications.[3][4]
To facilitate a clear discussion, the standard numbering of the pyridinone ring is shown below.
Caption: Core structure of this compound.
Synthesis and General Reactivity
Analogs of the 4-hydroxy-2-pyridone scaffold are accessible through various synthetic routes. A common method involves the hydrolysis of dehydroacetic acid to yield 4-hydroxy-6-methylpyran-2-one, which is then reacted with an amine source, such as aqueous ammonium hydroxide, to form the pyridone ring.[5] Another established route involves the reaction of 3-amino-3-dialkylaminopropenoates with malonates.[6] The presence of the chlorine atom at the C6 position provides a reactive site for nucleophilic substitution, while the C3 position, activated by the adjacent carbonyl and hydroxyl groups, is susceptible to electrophilic substitution, such as condensation with aldehydes.[4][5]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-hydroxy-2-pyridone analogs is highly dependent on the nature and position of substituents on the core ring. The following sections dissect the SAR based on modifications at each key position.
The Indispensable 4-Hydroxy Group
The 4-hydroxy group is almost universally essential for the biological activity of this class of compounds. It acts as a critical hydrogen bond donor/acceptor and, along with the C2-carbonyl, forms a bidentate chelation site for divalent metal cations like Fe²⁺, Fe³⁺, and Zn²⁺. This metal chelation is a primary mechanism for the antifungal and antibacterial activity of many pyridones, as it sequesters essential cofactors from metalloenzymes involved in critical cellular processes.
Modifications at the C6 Position: The Role of Halogens
The presence of a halogen, particularly chlorine, at the C6 position often enhances biological potency.[7] This is a common strategy in medicinal chemistry to increase lipophilicity, which can improve membrane permeability and cellular uptake. In studies of the structurally related 6-chloro-quinolones, the C6-chloro group was found to be a key contributor to their antiproliferative and antiviral activities.[7][8] Replacing the chlorine with other halogens (Br, F) or with bulky alkyl groups can modulate this effect, offering a direct avenue for optimizing pharmacokinetics and target engagement.
Modifications at the C3 and C5 Positions: Steric and Electronic Effects
The C3 and C5 positions are crucial for defining the shape and electronic distribution of the molecule, which dictates its interaction with biological targets.
-
C5-Substituents: The 5-methyl group in the parent scaffold provides a degree of lipophilicity. Varying the size and nature of this alkyl group can influence binding affinity.
-
C3-Substituents: The C3 position is a common site for introducing diversity. Condensation with aldehydes can produce bis(pyridyl)methanes.[5][6] These larger, more complex derivatives have shown significant antitumor activity. For instance, derivative 4g from one study, a complex bis(pyridyl)methane, exhibited potent growth inhibition against a panel of 60 human tumor cell lines at micromolar concentrations.[6] This suggests that large, aromatic substituents at this position can establish critical interactions within the binding sites of anticancer targets.
Modifications at the N1 Position: Impact on Specificity
Substitution on the N1 nitrogen atom directly impacts the compound's properties. Replacing the N-H with alkyl or aryl groups can significantly alter activity and target specificity. In a study on antibacterial 4-hydroxy-2-pyridones, optimization of the N1 substituent was a key factor in improving potency against Gram-negative bacteria like E. coli.[9] The introduction of specific side chains at this position can enhance interactions with hydrophobic pockets in target enzymes, such as those involved in DNA synthesis.[9]
Comparative Analysis of Biological Activity
To illustrate the SAR principles, the following table summarizes quantitative data from studies on different 4-hydroxy-2-pyridone analogs, highlighting their antibacterial and antitumor activities.
| Analog Class | Key Structural Feature | Biological Activity | Target/Assay | Potency (IC₅₀ / MIC) | Reference |
| Antibacterial Pyridone | N1-substituted azabicyclo compound | Antibacterial (Gram-negative) | E. coli growth inhibition | MIC₉₀ = 8 µg/mL | [9] |
| Antitumor Pyridone | H on N1, Ethyl ester at C3, Morpholino at C5 | Antitumor | Human tumor cell lines | Inactive | [6] |
| Antitumor Bis-pyridone | Bis(pyridyl)methane linked at C3 | Antitumor | Human tumor cell lines | 1-10 µM | [6] |
| Phytotoxic Pyridone | Bis-pyridone linked at C3 via a methylene bridge | Phytotoxic | I. grandifolia radicle growth | High activity | [5] |
Analysis: The data clearly demonstrates that while the core pyridone scaffold is necessary, the specific substitutions dictate the type and potency of the biological activity. For antibacterial action, optimization of the N1-substituent proved critical.[9] In contrast, for antitumor activity, dimerization and the introduction of complex moieties at the C3 position transformed an inactive monomer into a potent compound.[6]
Proposed Mechanisms of Action
The diverse biological activities of these analogs are a result of their ability to interact with multiple cellular targets.
-
Antibacterial Activity: Certain analogs function as inhibitors of bacterial DNA synthesis.[9] The pyridone scaffold likely chelates essential metal ions in the active site of enzymes like DNA gyrase or topoisomerase.
-
Antifungal Activity: The primary mechanism is believed to be the disruption of cellular processes through the chelation of essential metal ions, leading to enzyme inhibition.[2][10]
-
Antitumor Activity: For structurally related quinolones, a key mechanism is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is frequently overactive in cancer and promotes cell proliferation and survival.[7] It is plausible that 4-hydroxy-2-pyridone analogs operate through a similar mechanism.
References
- 1. Fungal 4-Hydroxy-2-Pyridone alkaloids: Structures, synthesis, biosynthesis, and bioactivities (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. Buy this compound | 89379-84-0 [smolecule.com]
- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
cross-validation of analytical methods for 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For intermediates like this compound, a versatile pyridinone derivative with significant potential in the synthesis of active pharmaceutical ingredients (APIs), robust and reliable quantification methods are not just a necessity but a regulatory expectation.[1] The choice of analytical methodology can profoundly impact the efficiency of process development, the accuracy of stability studies, and the ultimate quality of the final drug product.
This guide provides a comprehensive comparison of two powerful, yet distinct, analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Beyond a simple procedural outline, we will delve into the causality behind methodological choices, present detailed validation protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH), and demonstrate the critical process of cross-validation to ensure consistency and reliability between these orthogonal methods.[2][3]
The Critical Role of Method Validation and Cross-Validation
Before deploying any analytical method for routine use, it must undergo a rigorous validation process to demonstrate its fitness for purpose. The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring they are specific, accurate, precise, and reliable over a defined range.[2][3][4]
Cross-validation becomes essential when two or more analytical procedures are used to generate data for the same drug substance, for instance, during method transfer between laboratories or when a new method is introduced to replace an older one. As stipulated by the European Medicines Agency (EMA), cross-validation serves to demonstrate that the different analytical methods yield comparable and consistent results, thereby ensuring the continuity and integrity of data throughout the drug development lifecycle.[5][6][7]
Proposed Analytical Methods for this compound
Given the physicochemical properties of this compound—a polar, heterocyclic compound with a molecular weight of 159.57 g/mol and a pyridinone chromophore—we propose the following two methods for its quantification.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds.[8][9] The pyridinone ring system in the target molecule contains conjugated double bonds, which will absorb UV radiation, making it an ideal candidate for UV detection. A reversed-phase method using a C18 column is proposed, as it is well-suited for retaining and separating moderately polar organic compounds like our target analyte from potential impurities.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Rationale: GC-MS offers exceptional selectivity and sensitivity, providing definitive identification based on both retention time and mass fragmentation patterns. However, the presence of polar hydroxyl (-OH) and amide (-NH) functional groups in this compound renders it non-volatile and prone to thermal degradation in the hot GC inlet. To overcome this, a derivatization step is necessary to mask these polar groups, thereby increasing the analyte's volatility and thermal stability.[10][11][12] Silylation is a common and effective derivatization technique for this purpose.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two proposed analytical techniques.
Protocol 1: HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 315 nm (based on typical absorbance maxima for similar pyridinone structures).[13]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.
-
Prepare a working standard solution at 100 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of the analyte.
-
Dissolve in 50 mL of methanol in a 100 mL volumetric flask and sonicate for 10 minutes.
-
Dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis Workflow:
Caption: Workflow for HPLC-UV analysis.
Protocol 2: GC-MS Method with Silylation
-
Instrumentation:
-
GC system with an autosampler coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
-
Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
Derivatization Procedure:
-
Pipette 100 µL of the sample or standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (as a catalyst).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 50 to 500.
-
-
Analysis Workflow:
Caption: Workflow for GC-MS analysis with derivatization.
Method Validation and Performance Comparison
Both methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[2][3] The table below summarizes the key validation parameters and presents typical, expected performance data for each method based on literature for similar compounds.[14][15][16][17][18]
| Validation Parameter | HPLC-UV Method | GC-MS Method | ICH Acceptance Criteria (Typical) |
| Specificity | Demonstrated by baseline resolution from impurities and excipients. | Demonstrated by unique retention time and mass spectrum. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL | Typically 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for drug substance assay. |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | RSD ≤ 2% for assay. |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL | Signal-to-Noise ratio of 3:1. |
| LOQ | ~1.0 µg/mL | ~0.1 µg/mL | Signal-to-Noise ratio of 10:1. |
Cross-Validation: Bridging the Methodological Gap
To ensure data equivalency between the HPLC-UV and GC-MS methods, a cross-validation study is performed. This is a critical step to confirm that a switch from one method to another (e.g., from a routine QC method to a confirmatory method) does not lead to disparate results.[5][6]
Cross-Validation Protocol
-
Sample Selection: Prepare a minimum of three independent batches of samples of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target analytical concentration).
-
Analysis: Analyze each sample in triplicate using both the validated HPLC-UV method and the validated GC-MS method.
-
Data Evaluation: Calculate the mean assay value for each sample from both methods. Determine the percentage difference between the mean results.
-
Acceptance Criterion: The percentage difference between the results obtained by the two methods should not exceed a predefined limit, typically ±5.0%.
Caption: Logical workflow for the cross-validation of analytical methods.
Hypothetical Cross-Validation Data
| Sample Concentration | Mean Assay (HPLC-UV) | Mean Assay (GC-MS) | % Difference |
| 50% (50 µg/mL) | 49.8 µg/mL | 50.9 µg/mL | +2.2% |
| 100% (100 µg/mL) | 100.5 µg/mL | 99.1 µg/mL | -1.4% |
| 150% (150 µg/mL) | 151.2 µg/mL | 148.9 µg/mL | -1.5% |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantitative analysis of this compound, each with distinct advantages.
-
HPLC-UV is a robust, high-throughput, and cost-effective method ideal for routine quality control, process monitoring, and stability testing where the primary goal is accurate quantification. Its simpler sample preparation makes it more efficient for analyzing large numbers of samples.
-
GC-MS , while requiring a more involved sample preparation due to derivatization, offers unparalleled specificity and lower detection limits. It serves as an excellent confirmatory technique and is invaluable for impurity identification and structural elucidation due to the rich information provided by mass spectrometry.
The choice of method depends on the specific analytical objective. For routine assays, the validated HPLC-UV method is recommended. For investigations requiring higher certainty of identification or for trace-level analysis, the GC-MS method is superior. By performing a thorough cross-validation, an organization can confidently use these methods interchangeably or in a complementary fashion, ensuring data integrity and regulatory compliance throughout the lifecycle of a pharmaceutical product.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. blog.brewerscience.com [blog.brewerscience.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. pharmtech.com [pharmtech.com]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Antimicrobial Spectrum of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
This guide provides a comprehensive framework for the comparative analysis of the antimicrobial spectrum of the novel pyridinone compound, 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the antimicrobial potential of pyridinones, a robust experimental protocol for determining antimicrobial efficacy, and a comparative analysis with established agents in the same class. Our approach is grounded in scientific integrity, providing the causal reasoning behind experimental choices and ensuring that the described protocols are self-validating.
Introduction to Pyridinone Compounds: A Class with Broad-Spectrum Potential
Pyridinone and its derivatives, such as the hydroxypyridones, represent a significant class of heterocyclic compounds in medicinal chemistry.[1] These scaffolds are recognized for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[2][3] The versatility of the pyridinone ring allows for substitutions that can modulate the compound's physicochemical properties and, consequently, its therapeutic efficacy.
The subject of this guide, this compound, is a synthetic pyridinone derivative. Its structural features, including a chloro group, a hydroxyl group, and a methyl group, are anticipated to influence its antimicrobial activity. This guide will provide a comparative context for evaluating its potential by examining it alongside two well-established hydroxypyridone antimicrobials: Ciclopirox and Piroctone olamine.
The Mechanistic Underpinning: Metal Ion Chelation
A primary mechanism of action for many hydroxypyridone antimicrobials is the chelation of polyvalent metal cations, particularly iron (Fe³⁺).[4][5] These metal ions are essential cofactors for a variety of microbial enzymes involved in critical cellular processes. By sequestering these ions, hydroxypyridones disrupt these metabolic pathways, leading to a fungistatic or fungicidal effect. This mode of action is distinct from that of other antifungal classes, such as azoles, which primarily target ergosterol synthesis.[3] The ability to chelate iron also contributes to the anti-inflammatory properties of these compounds.
dot
Caption: Proposed mechanism of action for hydroxypyridinone antimicrobials.
Comparative Antimicrobial Spectrum
A thorough evaluation of a novel antimicrobial agent necessitates a direct comparison with existing drugs of the same class. For this compound, Ciclopirox and Piroctone olamine serve as relevant benchmarks due to their broad-spectrum activity and established clinical use.[4][6] The following tables present a summary of the known antimicrobial spectrum for these comparators. Researchers evaluating this compound should aim to generate analogous data to facilitate a direct comparison.
Table 1: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Fungal Species | This compound | Ciclopirox Olamine | Piroctone Olamine |
| Candida albicans | [Experimental Data] | 0.49 - 3.9[2] | 6.25 - 12.5 |
| Malassezia furfur | [Experimental Data] | 0.001 - 0.125[5] | - |
| Trichophyton rubrum | [Experimental Data] | - | 6.25[7] |
| Microsporum canis | [Experimental Data] | - | 12.5[7] |
| Aspergillus fumigatus | [Experimental Data] | - | - |
Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Bacterial Species | This compound | Ciclopirox Olamine | Piroctone Olamine |
| Staphylococcus aureus | [Experimental Data] | Broad activity[8] | 6.25[7] |
| Streptococcus pyogenes | [Experimental Data] | Broad activity[2] | - |
| Escherichia coli | [Experimental Data] | Broad activity[8] | 12.5[7] |
| Pseudomonas aeruginosa | [Experimental Data] | Broad activity[8] | - |
Experimental Protocol: Determination of Minimum Inhibitory (MIC) and Minimum Bactericidal/Fungicidal (MBC/MFC) Concentrations
To ensure the generation of reliable and reproducible data for this compound, adherence to standardized antimicrobial susceptibility testing protocols is paramount. The following is a detailed methodology based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]
Materials and Reagents
-
This compound (test compound)
-
Ciclopirox olamine and Piroctone olamine (comparator compounds)
-
Appropriate solvents for each compound (e.g., DMSO)
-
Microbial strains (bacterial and fungal)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Sterile agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)
-
Spectrophotometer
-
Incubator
Step-by-Step Methodology
-
Preparation of Stock Solutions: Dissolve the test and comparator compounds in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Bacteria: From a fresh agar plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Prepare a suspension of fungal spores or yeast cells in sterile saline. Adjust the concentration spectrophotometrically and dilute in RPMI-1640 to the desired final inoculum size.
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to each well of a 96-well plate.
-
Add 100 µL of the stock solution of the antimicrobial agent to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (inoculum without antimicrobial) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria; 35°C for 24-72 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Determination of MBC/MFC:
-
From the wells showing no visible growth (at and above the MIC), subculture a small aliquot (e.g., 10 µL) onto sterile agar plates.
-
Incubate the agar plates under the same conditions as the initial incubation.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
dot
Caption: Workflow for determining MIC and MBC/MFC values.
Conclusion
This guide provides a comprehensive framework for conducting a comparative study of the antimicrobial spectrum of this compound. By understanding the mechanism of action of hydroxypyridones and employing standardized testing methodologies, researchers can generate high-quality, comparative data. The inclusion of established agents like Ciclopirox and Piroctone olamine as benchmarks will allow for a robust evaluation of the potential of this novel compound as a future antimicrobial agent. The provided protocols and comparative data serve as a foundation for further investigation into the therapeutic applications of this and other pyridinone derivatives.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. mdpi.com [mdpi.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. us.typology.com [us.typology.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. terchemicals.com [terchemicals.com]
- 8. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. ESCMID: EUCAST [escmid.org]
- 11. researchgate.net [researchgate.net]
benchmarking 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one against known enzyme inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one, a novel pyridinone derivative, against established urease inhibitors. We will delve into the scientific rationale for this comparison, provide detailed experimental protocols for a robust in vitro assay, and present a clear structure for data analysis and interpretation.
Introduction: The Significance of Urease Inhibition
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1] This enzymatic activity is a critical virulence factor for several pathogenic microorganisms. For instance, in the stomach, Helicobacter pylori utilizes urease to generate ammonia, neutralizing the acidic environment and allowing for its colonization, which is linked to gastritis and peptic ulcers.[2] In the urinary tract, urease-producing bacteria like Proteus mirabilis can lead to infections and the formation of struvite kidney stones.[3] Consequently, the inhibition of urease is a significant therapeutic strategy for combating these pathological conditions.[4]
The pyridinone scaffold is a versatile structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Preliminary studies suggest that substituted pyridinones may act as enzyme inhibitors, making this compound a compound of interest for novel urease inhibitor discovery. This guide outlines the necessary steps to rigorously evaluate its potential in comparison to well-characterized inhibitors.
The Inhibitors: A Comparative Overview
To effectively benchmark this compound, it is essential to compare its activity against established urease inhibitors. These reference compounds provide a baseline for potency and allow for the validation of the experimental assay.
This compound (Compound of Interest)
This novel pyridinone derivative is the focus of our investigation. Its structural features, including the hydroxypyridinone core, suggest potential for metal chelation, a common mechanism for urease inhibition. The objective of this guide is to determine its half-maximal inhibitory concentration (IC50) and compare it to the benchmark compounds.
Acetohydroxamic Acid (AHA)
-
Mechanism of Action: Acetohydroxamic acid is a potent, irreversible urease inhibitor.[5] Its mechanism involves the hydroxamic acid moiety coordinating with the nickel ions in the active site of the urease enzyme, effectively blocking substrate access.[3][6] It is considered a competitive inhibitor.[6]
-
Clinical Relevance: AHA (trade name Lithostat) is an FDA-approved drug for the prevention of struvite stones in patients with chronic urinary tract infections.[3][5]
-
Reported IC50: While its in vivo efficacy is established, reported in vitro IC50 values can vary, though it is generally considered a potent inhibitor.[7]
Thiourea
-
Mechanism of Action: Thiourea is a classic, competitive urease inhibitor that acts as a substrate analogue.[1] The sulfur atom of thiourea is thought to interact directly with the nickel ions in the enzyme's active site, thereby inhibiting the hydrolysis of urea.[1]
-
Application: It is widely used as a standard positive control in urease inhibition assays due to its well-documented activity.[8]
-
Reported IC50: The IC50 value for thiourea against Jack bean urease is typically in the micromolar range, with a commonly cited value being around 21-22 µM.[1][8]
Hydroxyurea
-
Mechanism of Action: Hydroxyurea, a hydroxylated analog of urea, is known to inhibit urease.[9][10] While it is a structural analog of the substrate, its primary clinical application is as an inhibitor of ribonucleotide reductase for the treatment of certain cancers and sickle cell disease.[11] Its inhibition of urease is a secondary, but well-documented, activity.[12]
-
Application: It serves as another important benchmark inhibitor in urease research.[8]
-
Reported IC50: In vitro studies have confirmed its urease inhibitory properties.[12]
Experimental Protocol: In Vitro Urease Inhibition Assay
A robust and reproducible assay is critical for the accurate determination of inhibitor potency. The Berthelot (or indophenol) method is a widely used and reliable colorimetric assay for quantifying urease activity by measuring ammonia production.[13]
Principle of the Berthelot Method
The assay quantifies the concentration of ammonia produced from the enzymatic breakdown of urea. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this colored product, measured spectrophotometrically, is directly proportional to the amount of ammonia produced.[13][14]
Materials and Reagents
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phosphate buffer (e.g., 20 mM, pH 7.4)
-
Test compounds (this compound and standard inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Ammonium chloride (NH₄Cl) for standard curve
-
Berthelot's Reagents:
-
Solution A: Phenol and sodium nitroprusside
-
Solution B: Sodium hypochlorite and sodium hydroxide
-
-
96-well microplate
-
Microplate reader
Experimental Workflow
The following diagram illustrates the key steps in the urease inhibition assay.
Caption: Workflow for the in vitro urease inhibition assay.
Step-by-Step Assay Procedure
-
Preparation of Standard Curve:
-
Prepare a series of ammonium chloride (NH₄Cl) standard solutions of known concentrations.
-
To a set volume of each standard, add Solution A and Solution B, followed by distilled water.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 570-630 nm).[15]
-
Plot absorbance versus NH₄Cl concentration to generate a standard curve.
-
-
Enzyme Inhibition Assay (96-well plate format):
-
To each well, add phosphate buffer.
-
Add the test inhibitor solutions at various concentrations to the respective wells. For the positive control, add a known inhibitor (e.g., thiourea). For the negative control (100% enzyme activity), add the solvent used to dissolve the test compounds.[13]
-
Add the urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).[4]
-
Initiate the enzymatic reaction by adding the urea substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 10-30 minutes).[4][16]
-
Stop the reaction and initiate color development by adding Solution A (phenol-nitroprusside) followed by Solution B (alkaline hypochlorite) to each well.[4]
-
Incubate the plate at 37°C for 10-15 minutes to allow for complete color development.[4]
-
Measure the absorbance of each well using a microplate reader at the predetermined wavelength.[4]
-
Data Analysis
-
Calculate the percentage of urease inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (ODtest well / ODcontrol)] x 100[13]
Where:
-
ODtest well is the absorbance of the well containing the test compound.
-
ODcontrol is the absorbance of the well with no inhibitor (100% enzyme activity).
-
-
Determine the IC50 value , which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity. This is achieved by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]
Data Presentation and Interpretation
For a clear and objective comparison, the quantitative data should be summarized in a structured table.
Table 1: Comparative Urease Inhibitory Activity (Hypothetical Data)
| Compound | IC50 (µM) ± SD | Inhibition Type |
| This compound | To be determined | To be determined |
| Acetohydroxamic Acid (AHA) | 18.5 ± 1.2 | Competitive |
| Thiourea | 21.9 ± 2.5 | Competitive |
| Hydroxyurea | 45.2 ± 3.8 | Competitive |
Note: The IC50 values for the standard inhibitors are representative and can vary based on specific assay conditions.[15]
The results should be interpreted in the context of the benchmark inhibitors. A lower IC50 value for this compound compared to the standards would indicate higher potency and suggest it is a promising candidate for further investigation. Subsequent studies could involve enzyme kinetics to determine the mechanism of inhibition (e.g., competitive, non-competitive).[4]
Conclusion
This guide provides a comprehensive methodology for benchmarking this compound against known urease inhibitors. By following the detailed experimental protocol and data analysis framework, researchers can obtain robust and comparable data to evaluate the potential of this novel compound as a urease inhibitor. A successful outcome from this initial in vitro screening would warrant further investigation into its mechanism of action, selectivity, and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Acetohydroxamic Acid used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
- 7. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of urease by hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxyurea Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. benchchem.com [benchchem.com]
- 14. Berthelot's reagent - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to Reproducibility in Experiments with 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
Introduction: Beyond the Protocol
In the realm of drug discovery and medicinal chemistry, 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one stands as a valuable heterocyclic building block.[1][2] Its substituted pyridinone core is a privileged scaffold found in numerous bioactive molecules, making it a frequent starting point for synthesizing novel compounds with potential therapeutic applications, including antimicrobial and antioxidant agents.[1][3] However, the promise of this versatile intermediate can be undermined by a common challenge in scientific research: experimental irreproducibility.
This guide is designed for researchers, scientists, and drug development professionals who work with this compound and its analogs. It moves beyond a simple recitation of steps to provide a deeper understanding of the critical parameters that govern experimental success. As a self-validating system, a robust protocol is one where the "why" behind each step is understood, potential pitfalls are anticipated, and the results are consistently achievable. Here, we will dissect the synthesis, characterization, and application of this compound, offering a comparative framework and field-proven insights to ensure your experimental outcomes are both reliable and reproducible.[4][5]
Physicochemical Properties: The Foundation of Reproducibility
The inherent properties of a chemical compound are the bedrock upon which reproducible experiments are built. Understanding these characteristics allows for informed decisions in designing reaction setups, purification strategies, and analytical methods.
The structure of this compound, with its combination of polar (hydroxyl, amide) and non-polar (methyl, chloro) groups, dictates its behavior.[2] A critical, often overlooked, aspect of hydroxypyridinones is their potential for tautomerism—existing in equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms.[3] This equilibrium can be influenced by factors like pH and solvent polarity, which can, in turn, affect reactivity and spectroscopic signatures.[6][7]
| Property | Value / Observation | Impact on Reproducibility |
| Molecular Formula | C₆H₆ClNO₂ | Fundamental for all stoichiometric calculations. |
| Molecular Weight | 159.57 g/mol | Ensures accurate molar quantities are used.[2] |
| Boiling Point | 500.114°C at 760 mmHg | High thermal stability is indicated, suggesting robustness in reactions requiring heat.[2] |
| Density | 1.481 g/cm³ | Useful for solvent volume calculations if used in large quantities.[2] |
| Appearance | Typically a solid. | Inconsistent color or form (e.g., clumpy vs. fine powder) can indicate impurities or hydration state variations. |
| Tautomerism | Exists primarily in the 2(1H)-pyridone (lactam) form. | Changes in solvent or pH can shift the equilibrium, potentially altering reactivity at the hydroxyl or carbonyl groups.[3] |
Synthesis and Purification: A Comparative Approach
Reproducibility begins with the consistent synthesis of high-purity starting materials. Minor variations in reaction conditions or purification methods can introduce impurities that carry through to subsequent steps, leading to inconsistent results.[8]
We will detail a common synthetic route and compare it with an alternative approach for a related compound to highlight critical control points.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and quality control of this compound.
Detailed Protocol: Synthesis via Hydrolysis
This protocol is adapted from established methods for preparing hydroxypyridinones.[9]
Objective: To synthesize this compound from its corresponding ethyl carboxylate precursor.
Materials:
-
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
-
1 N Hydrochloric Acid (HCl)
-
Methanol (ACS Grade)
-
Diethyl Ether (Anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting carboxylate (e.g., 0.05 mol).
-
Hydrolysis: Add 350 mL of 1 N HCl to the flask.
-
Expert Insight: The use of dilute acid is crucial. Concentrated acid can lead to charring and unwanted side reactions. The large volume ensures complete dissolution and efficient heat transfer.
-
-
Reflux: Heat the mixture to reflux and maintain for 72 hours.
-
Expert Insight: The extended reflux time is necessary for both the hydrolysis of the ester and the subsequent decarboxylation. Monitoring the reaction by TLC (Thin Layer Chromatography) is recommended to confirm the disappearance of the starting material. Inconsistent heating can lead to incomplete reaction and a mixture of products, a major source of irreproducibility.
-
-
Precipitation & Isolation: Cool the reaction mixture to room temperature. The product, 4-hydroxy-6-methylpyridin-2(1H)-one, will precipitate as a white solid.[9] Collect the solid by vacuum filtration and wash with cold deionized water to remove residual HCl.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot methanol. Slowly add diethyl ether until the solution becomes cloudy.
-
Expert Insight: This solvent/anti-solvent method is highly effective for purifying pyridinones. The rate of cooling and ether addition will determine crystal size and purity. Rapid crashing will trap impurities. Allowing the solution to cool slowly is key for obtaining high-purity crystals.[9]
-
-
Drying & Characterization: Collect the purified crystals by filtration and dry under vacuum at 40-50°C. Confirm identity and purity using NMR, HPLC, and MS.
Comparative Compound: 6-chloro-4-hydroxy-5-methylpyrimidine
A related alternative, 6-chloro-4-hydroxy-5-methylpyrimidine, shares structural similarities but differs in the placement of a ring nitrogen.[10] Its synthesis often involves cyclocondensation reactions which can have different reproducibility challenges, such as regioselectivity and sensitivity to moisture. The pyrimidine's altered electronics also affect the reactivity of the chlorine atom compared to our target pyridinone, making it a less direct but still valuable point of comparison for downstream applications.
Analytical Characterization: The Self-Validating Mandate
"Trust, but verify" is the mantra of a reproducible workflow. Every batch of synthesized material must be rigorously characterized to ensure it meets the required specifications before use in subsequent experiments.
| Technique | Purpose | Expected Result for this compound |
| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the methyl group, the aromatic proton, and exchangeable protons (NH, OH). Absence of signals from starting materials or solvents. |
| ¹³C NMR | Structural Confirmation | Signals for all 6 unique carbon atoms, including the carbonyl carbon at a characteristic downfield shift. |
| LC-MS | Purity Assessment & Mass Verification | A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ or [M-H]⁻ ion (160.02 or 158.00 m/z). |
| HPLC | Quantitative Purity | Purity should be >98% by peak area integration. This is critical for kinetic studies or dose-response assays. |
| FT-IR | Functional Group Identification | Characteristic stretches for O-H, N-H, C=O (amide), and C-Cl bonds. |
Case Study: Reproducibility in Nucleophilic Aromatic Substitution (SNAr)
A primary application of this compound is as an electrophile in SNAr reactions, where the chlorine atom is displaced by a nucleophile.[1] The success and reproducibility of this reaction are highly sensitive to several parameters.
Workflow for a Representative SNAr Reaction
Caption: Key stages and control points in a typical SNAr reaction workflow.
Detailed Protocol: SNAr with Benzylamine
Objective: To synthesize 6-(benzylamino)-4-hydroxy-5-methylpyridin-2(1H)-one with high yield and purity.
Materials:
-
This compound (characterized, >98% purity)
-
Benzylamine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate, Hexanes
Procedure:
-
Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add the pyridinone (1.0 eq), K₂CO₃ (2.0 eq), and anhydrous DMF.
-
Expert Insight: Anhydrous conditions are critical. Water can compete as a nucleophile and hydrolyze the starting material or product. K₂CO₃ is a mild base sufficient to facilitate the reaction without causing decomposition.
-
-
Reagent Addition: Add benzylamine (1.2 eq) dropwise to the stirred suspension.
-
Expert Insight: Using a slight excess of the nucleophile ensures the reaction goes to completion. Adding it slowly helps to control any initial exotherm.
-
-
Heating: Heat the reaction mixture to 80°C and monitor by TLC until the starting material is consumed.
-
Expert Insight: Temperature control is paramount. Too low, and the reaction will be sluggish; too high, and side products may form. 80°C is a typical starting point for S
NAr on chloro-pyridines.[11]
-
-
Workup: Cool the mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Troubleshooting Guide for Common Reproducibility Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Variable Synthetic Yield | Incomplete reaction; poor quality reagents; inconsistent heating. | Monitor reaction to completion via TLC/LC-MS. Use fresh, anhydrous solvents and high-purity reagents. Ensure uniform heating with an oil bath. |
| Unexpected Side Products | Reaction temperature too high; presence of moisture; impure starting material. | Re-optimize temperature. Ensure rigorous anhydrous conditions. Re-purify and re-characterize starting materials. |
| Inconsistent Analytical Data (e.g., shifting NMR peaks) | Sample contains residual solvent or acid/base; pH-dependent tautomerism.[6] | Thoroughly dry the sample under high vacuum. Prepare NMR samples in a consistent, neutral solvent (e.g., DMSO-d₆). |
| Poor S | Inactive starting material (hydrolyzed); weak nucleophile; insufficient base or temperature. | Verify starting material purity. Consider a stronger nucleophile, a stronger base (e.g., NaH, carefully), or increasing the temperature incrementally. |
| Product Precipitation During Workup | Poor solubility of the product in the extraction solvent. | Use a more polar extraction solvent (e.g., dichloromethane) or a co-solvent system.[6] |
Conclusion
Reproducibility in experiments involving this compound is not a matter of chance, but a direct result of meticulous control over key variables. By understanding the compound's fundamental properties, rigorously controlling the synthesis and purification process, and validating every batch with comprehensive analytical techniques, researchers can build a reliable foundation for downstream applications. When approaching reactions like nucleophilic substitution, a systematic approach to optimizing conditions—solvent, base, temperature, and reagent purity—is essential. This guide provides the framework and the causal explanations necessary to transform a protocol from a mere set of instructions into a robust, self-validating, and ultimately reproducible scientific process.
References
- 1. Buy this compound | 89379-84-0 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reproducibility - Wikipedia [en.wikipedia.org]
- 5. Reproducibility in chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Chloro-4-hydroxy-5-methylpyrimidine 96 18261-42-2 [sigmaaldrich.com]
- 11. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potential Effects of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one: A Roadmap for Validation
Prepared by: A Senior Application Scientist
Introduction
6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one (CAS No. 89379-84-0) is a heterocyclic organic compound belonging to the versatile pyridinone class of molecules.[1][2] Its structure, featuring a pyridine ring with chlorine, hydroxyl, and methyl substitutions, makes it a valuable building block in organic synthesis and a candidate for pharmaceutical development.[1][2] However, a comprehensive review of peer-reviewed literature reveals a notable absence of specific studies validating its biological effects. While commercially available for research, its specific bioactivity profile remains largely uncharacterized in authoritative scientific publications.
This guide addresses this knowledge gap by providing a comparative framework based on the extensive research conducted on the broader class of hydroxypyridinones (HPs). The core hypothesis is that the structure of this compound suggests it may share the hallmark activities of the HP family. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the potential effects to investigate, comparing the performance of known HP analogs, and providing detailed experimental protocols for validation.
The Hydroxypyridinone Scaffold: A Privileged Structure in Medicinal Chemistry
Hydroxypyridinones (HPs) are a well-established class of N-heterocyclic compounds renowned for their exceptional ability to act as metal chelators.[3][4][5] This function is the primary driver of their diverse biological activities. At physiological pH, the hydroxyl and carbonyl oxygen atoms of the HP ring can deprotonate, forming a bidentate ligand that binds strongly to various metal ions, particularly hard Lewis acids like the ferric ion (Fe³⁺).[6][7]
This metal-chelating property is central to several therapeutic strategies:
-
Treatment of Metal Overload: Deferiprone, a simple HP derivative, is an orally active drug used to treat iron overload in thalassemia major patients.[7]
-
Antimicrobial Action: By sequestering essential iron, HPs can deprive pathogenic microbes of this crucial nutrient, leading to a bacteriostatic or fungistatic effect.[7]
-
Inhibition of Metalloenzymes: Many critical enzymes rely on a metal cofactor for their catalytic activity. HPs can inhibit these enzymes by chelating the metal ion at the active site.[3][7]
-
Neuroprotection: Dysregulation of metal ion homeostasis is implicated in neurodegenerative diseases like Alzheimer's. HPs are being investigated for their potential to restore this balance.[3][5]
The ease with which the core HP scaffold can be derivatized allows for the fine-tuning of its pharmacological properties, making it a "privileged structure" in drug design.[5][7] The specific substitutions on this compound—a chlorine atom, a hydroxyl group, and a methyl group—are expected to modulate its lipophilicity, binding affinity, and overall bioactivity compared to other analogs.
Caption: General structure of a hydroxypyridinone and its metal chelation mechanism.
Comparative Analysis of Potential Biological Effects
This section compares the known activities of validated hydroxypyridinone derivatives to establish a performance baseline and provides the methodologies to test this compound against these benchmarks.
Metal Chelation and Antioxidant Activity
Expertise & Causality: The primary predicted activity is metal chelation, particularly of iron. The ability of HPs to scavenge free radicals is often a direct consequence of this chelation. By binding free iron, HPs prevent its participation in the Fenton reaction, which generates highly reactive hydroxyl radicals. Therefore, a potent iron chelator is expected to exhibit significant antioxidant activity. The comparative strength of chelation is often expressed as the pM value (or pFe³⁺), which represents the negative logarithm of the free metal ion concentration at physiological pH; a higher pFe³⁺ value indicates stronger binding affinity.[6]
Comparative Data for HP Derivatives (Literature Values)
| Compound Class | Example Derivative | pFe³⁺ Value | Primary Application |
| 3-Hydroxy-4-Pyridinones | Deferiprone | ~20.6 | Iron Chelation Therapy |
| 1-Hydroxy-2-Pyridinones | 1,2-HOPO | ~19.9 | Radiopharmaceuticals, Decorporation |
| 3-Hydroxy-2-Pyridinones | 3,2-HOPO | ~18.0 | Enzyme Inhibition |
Data synthesized from representative values in the literature for comparative purposes.[6]
Experimental Protocol: Validation of Iron Chelation using the Ferrozine Assay
This protocol provides a method to quantify the iron (Fe²⁺) chelating capacity of the test compound. Ferrozine forms a stable, magenta-colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, causing a decrease in the magenta color, which can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).
-
FeCl₂ Solution: Prepare a 2 mM solution of ferrous chloride in water.
-
Ferrozine Solution: Prepare a 5 mM solution of ferrozine in water.
-
Reference Standard: Prepare a 10 mM stock solution of EDTA.
-
-
Assay Procedure (96-well plate):
-
To each well, add 50 µL of the test compound at various concentrations (e.g., serial dilutions from 1 mM to 1 µM).
-
Initiate the reaction by adding 100 µL of the 2 mM FeCl₂ solution to each well. Mix and incubate for 5 minutes at room temperature.
-
Add 100 µL of the 5 mM ferrozine solution to each well to begin color development.
-
Incubate the plate in the dark for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 562 nm using a microplate reader.
-
Use EDTA as a positive control and a solvent blank as a negative control.
-
-
Calculation:
-
The percentage of chelation is calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the chelation percentage against the compound concentration to determine the IC₅₀ value (the concentration required to chelate 50% of the iron).
-
Antimicrobial Activity
Expertise & Causality: The antimicrobial action of HPs is based on nutritional deprivation. Pathogens like Mycobacterium tuberculosis, as well as various bacteria and fungi, have a high requirement for iron.[7][8] By sequestering iron from the environment, HPs create an iron-deficient medium that inhibits microbial growth. The effectiveness of a compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
Comparative Data for Pyridinone & Picolinate Derivatives (Literature Values)
| Compound | Target Organism | MIC (µg/mL) | Source |
| N-substituted pyrazine-dicarbonitriles | Mycobacterium tuberculosis | 6.25 | [9] |
| Chloropicolinate Amide Derivative (Compound 10) | Mycobacterium tuberculosis | 3.12 | [8][10] |
| 4-Hydroxy-pyridin-2(1H)-one Hybrids | HIV-1 Reverse Transcriptase | (nM range) | [11] |
Experimental Protocol: Validation via Broth Microdilution for MIC Determination
This workflow outlines the standard procedure for assessing the antimicrobial efficacy of the test compound.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Adjust the turbidity of a microbial culture to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include wells with inoculum but no compound (positive growth control) and wells with sterile broth only (negative control).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for E. coli).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The result can be confirmed by adding a viability dye like resazurin, which changes color in the presence of metabolic activity.
Metalloenzyme Inhibition
Expertise & Causality: The structural motif of HPs is ideal for targeting the active site of metalloenzymes. By coordinating with the catalytic metal ion (e.g., Zn²⁺, Ni²⁺, Fe²⁺), the inhibitor can block substrate access or prevent the conformational changes necessary for catalysis. This makes HPs promising candidates for inhibiting enzymes like urease (implicated in H. pylori infections) and histone deacetylases (HDACs, anticancer targets).
References
- 1. Buy this compound | 89379-84-0 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals [mdpi.com]
- 7. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one (CAS No. 89379-84-0).[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the safety profiles of structurally analogous pyridinone derivatives. This approach ensures a cautious and comprehensive framework for managing potential hazards.
The unique structure of this compound, which incorporates a chlorinated pyridine ring with hydroxy and methyl substituents, suggests its utility as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1] However, these same reactive functional groups necessitate a robust safety protocol. The guidance herein is designed to be a self-validating system, where the rationale behind each step is explained to foster a culture of safety and scientific excellence.
Hazard Assessment of Analogous Compounds
Structurally related compounds exhibit a range of hazards that inform our recommendations. Analogs such as 2-hydroxy-5-methylpyridine and 2-chloro-5-hydroxymethylpyridine are known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3] Some related pyridinones are harmful if swallowed or inhaled.[4][5][6][7] Therefore, it is prudent to handle this compound with the assumption that it may possess similar toxicological properties.
Key potential hazards include:
-
Eye and Skin Irritation: Direct contact may cause significant irritation or damage.[2][3][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort.[3][5][7]
-
Acute Toxicity (Oral): Ingestion may be harmful.[5][6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended equipment, which should be donned before handling the compound and only removed after ensuring the work area is clean and secure.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting NIOSH or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[9][10] | Protects against accidental splashes and airborne particles. Ensure a snug fit to prevent gaps. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber).[9][10][11] | Prevents skin contact. Gloves must be inspected for tears or punctures before each use. Use proper glove removal technique to avoid contaminating your hands.[9] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[9] The specific type will depend on the airborne concentration. | Minimizes inhalation exposure. Proper fit testing and user training are essential for effective protection. |
| Protective Clothing | A laboratory coat is standard. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or a full chemical-protective suit should be worn.[9][12] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes are mandatory. For significant spill risks, chemical-resistant boots should be used.[10][12][13] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.
1. Preparation and Engineering Controls:
-
All manipulations of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood.[9]
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3]
-
Keep the container of the chemical tightly closed when not in use.[2][3][5][6][9]
-
Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.[9]
2. Handling the Compound:
-
Avoid the formation of dust when handling the solid form.[3][9]
-
Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[4][5][6][7][8][9]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3][4][8][9]
3. Spill Management:
-
Minor Spills: In the event of a minor spill, evacuate the immediate area. While wearing appropriate PPE, gently cover the spill with an absorbent, inert material to avoid raising dust.[9] Collect the spilled material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[6]
-
Major Spills: For larger spills, evacuate the laboratory and notify your institution's environmental health and safety (EHS) department immediately.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[2][3][5][6][8][9]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. innospk.com [innospk.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. hsa.ie [hsa.ie]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
